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  • Product: 5-Chloroquinazolin-4-amine
  • CAS: 19808-34-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroquinazolin-4-amine

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] 5-Chloroquinazolin-4-amine, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] 5-Chloroquinazolin-4-amine, a key derivative, serves as a pivotal intermediate in the synthesis of highly potent molecules, particularly in oncology research. Its strategic functionalization allows for the development of targeted therapies, including kinase inhibitors.[3][4] This guide provides a comprehensive overview of a robust synthetic pathway to 5-Chloroquinazolin-4-amine, detailing the underlying chemical principles and experimental protocols. Furthermore, it establishes a rigorous framework for the analytical characterization of the final compound, ensuring its identity, purity, and quality for downstream applications in drug discovery and development.

Strategic Importance in Medicinal Chemistry

The quinazoline framework, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[4] This is attributed to its ability to interact with a wide range of biological targets through various non-covalent interactions. Derivatives of 4-aminoquinazoline, in particular, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Marketed anticancer drugs like Gefitinib and Erlotinib feature the 4-anilinoquinazoline core, highlighting the clinical significance of this chemical class.

The introduction of a chlorine atom at the 5-position of the quinazoline ring significantly influences the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. Consequently, 5-Chloroquinazolin-4-amine is not merely a compound but a strategic building block for creating next-generation inhibitors with improved efficacy and selectivity.[5]

Synthesis of 5-Chloroquinazolin-4-amine: A Multi-Step Approach

The synthesis of 5-Chloroquinazolin-4-amine is most logically achieved through a three-step sequence starting from 2-amino-6-chlorobenzoic acid. This pathway involves a cyclization to form the core quinazolinone ring, followed by chlorination to activate the 4-position, and concluding with a nucleophilic aromatic substitution to install the final amine group.

Synthesis_Pathway A 2-Amino-6-chlorobenzoic Acid B 5-Chloroquinazolin-4(3H)-one A->B Step 1: Cyclization C 4,5-Dichloroquinazoline B->C Step 2: Chlorination D 5-Chloroquinazolin-4-amine C->D Step 3: Amination (SNAr) R1 Formamide (HCONH₂) Heat (160-180°C) R1->A_R1_invis R2 Phosphorus Oxychloride (POCl₃) Reflux R2->B_R2_invis R3 Ammonia (NH₃) in Dioxane Heat R3->C_R3_invis

Caption: Synthetic pathway for 5-Chloroquinazolin-4-amine.

Step 1: Cyclization to 5-Chloroquinazolin-4(3H)-one

The initial step involves the condensation of 2-amino-6-chlorobenzoic acid with a one-carbon source, typically formamide, to construct the heterocyclic quinazolinone ring system.

  • Causality and Rationale: 2-amino-6-chlorobenzoic acid is selected as the starting material to ensure the chlorine substituent is correctly positioned at C-5 in the final quinazoline product. Formamide serves a dual role as both a reactant (providing the N1-C2 fragment of the ring) and a high-boiling solvent. The high temperature is necessary to drive the condensation and subsequent dehydration, leading to the stable aromatic ring system. A similar approach using formamidine acetate is also well-established for this type of cyclization.[6]

Step 2: Chlorination to 4,5-Dichloroquinazoline

The hydroxyl group of the 5-Chloroquinazolin-4(3H)-one tautomer is converted into a highly reactive chloro group. This is a critical activation step for the subsequent introduction of the amine.

  • Causality and Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard and effective chlorinating agents for converting cyclic amides (lactams) or their enol tautomers into chloro-heterocycles.[7][8] The reaction proceeds via the formation of a reactive intermediate, which is then displaced by a chloride ion. Refluxing conditions ensure the reaction goes to completion. This step transforms the unreactive C4 position into a potent electrophilic site, primed for nucleophilic attack.[8]

Step 3: Amination to 5-Chloroquinazolin-4-amine

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by an amino group.

  • Causality and Rationale: The chlorine at C4 is an excellent leaving group, and the electron-withdrawing nature of the quinazoline ring nitrogen atoms facilitates nucleophilic attack at this position.[9] Using a solution of ammonia in a suitable solvent like dioxane provides the nucleophile required for the substitution. Heating is typically required to overcome the activation energy of the reaction. This method is a widely employed and efficient procedure for preparing 4-aminoquinazolines from their 4-chloro precursors.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloroquinazolin-4(3H)-one

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and formamide (100 mL).

  • Heat the mixture to 170-180 °C and maintain at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Add water (100 mL) to the mixture and stir vigorously.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.[10]

  • Dry the solid in a vacuum oven to yield 5-Chloroquinazolin-4(3H)-one. The product is typically used in the next step without further purification.

Step 2: Synthesis of 4,5-Dichloroquinazoline

  • Place the crude 5-Chloroquinazolin-4(3H)-one (9.0 g, 49.8 mmol) in a 100 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃, 45 mL) to the flask in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 5 hours.[11] The solution should become clear.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~300 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of cold water.

  • Dry the product under vacuum to yield 4,5-Dichloroquinazoline.

Step 3: Synthesis of 5-Chloroquinazolin-4-amine

  • Suspend 4,5-Dichloroquinazoline (8.0 g, 40.2 mmol) in 1,4-dioxane (120 mL) in a sealed pressure vessel.

  • Add a 7 M solution of ammonia in methanol (40 mL, 280 mmol).

  • Seal the vessel and heat the mixture to 90 °C for 6 hours.

  • Cool the reaction to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Treat the resulting residue with water and adjust the pH to ~9-10 with 1 M NaOH.

  • The crude product will precipitate. Collect the solid by filtration.

  • Purify the product by recrystallization from an ethanol/water mixture to afford pure 5-Chloroquinazolin-4-amine as a solid.[10]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 5-Chloroquinazolin-4-amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Characterization_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Identity Confirmation Start Synthesized Product (Crude 5-Chloroquinazolin-4-amine) Purification Purification (Recrystallization) Start->Purification Final_Product Final Product Purification->Final_Product NMR ¹H & ¹³C NMR Final_Product->NMR MS Mass Spectrometry (MS) Final_Product->MS IR Infrared (IR) Spectroscopy Final_Product->IR HPLC HPLC Analysis Final_Product->HPLC MP Melting Point (MP) Final_Product->MP

Caption: Workflow for the characterization of 5-Chloroquinazolin-4-amine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR: The proton NMR spectrum will confirm the placement and number of protons on the aromatic rings. The spectrum should exhibit distinct signals for the three aromatic protons on the benzene portion of the ring and one for the proton at C2. The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall carbon framework.

Table 1: Predicted NMR Spectral Data (in DMSO-d₆, 400 MHz)
¹H NMR Predicted Chemical Shift (δ, ppm) & Multiplicity
Aromatic CH (1H)~8.50 (s, H-2)
Aromatic CH (1H)~7.80 (dd, H-6)
Aromatic CH (1H)~7.65 (t, H-7)
Aromatic CH (1H)~7.40 (dd, H-8)
Amine NH₂ (2H)~7.0-8.0 (br s)
¹³C NMR Predicted Chemical Shift (δ, ppm)
C4~158.0
C2~153.0
C8a~151.0
C6~134.0
C5~129.0
C7~127.0
C8~122.0
C4a~115.0

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The analysis should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) is a critical confirmation point.[12]

Table 2: Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₈H₆ClN₃
Molecular Weight179.61 g/mol
Monoisotopic Mass179.03 Da
Expected [M+H]⁺180.03 m/z
Expected [M+2+H]⁺182.03 m/z (approx. 33% intensity of [M+H]⁺)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Rationale: The spectrum will provide direct evidence of the amine group. Primary amines exhibit two characteristic N-H stretching bands. The absence of a broad O-H stretch from the quinazolinone precursor is also a key indicator of successful chlorination and amination.[13]

Table 3: Key IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3450 - 3250 (two sharp bands)
N-H Bend (scissoring)1650 - 1580 (medium to strong)
C=N Stretch (aromatic)1620 - 1550
C-Cl Stretch800 - 600
Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[14]

  • Rationale: A reversed-phase HPLC method can effectively separate the final product from any remaining starting materials or by-products. The purity is determined by the area percentage of the main peak in the chromatogram.

Table 4: Representative HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome A single major peak with purity ≥98%

Melting Point (MP): The melting point is a fundamental physical property used to assess purity.

  • Rationale: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point range. The observed melting point should be compared to the literature value.

  • Literature Value: 212-217 °C.

Conclusion

This guide has outlined a reliable and well-reasoned pathway for the synthesis of 5-Chloroquinazolin-4-amine, a compound of significant interest to the drug discovery community. The chosen synthetic route is based on fundamental and scalable organic reactions, emphasizing the rationale behind the selection of reagents and conditions. The comprehensive characterization strategy, employing a suite of orthogonal analytical techniques, provides a robust framework for verifying the structural integrity and purity of the final product. By adhering to these detailed protocols, researchers can confidently produce high-quality 5-Chloroquinazolin-4-amine for use in the development of novel therapeutics.

References

  • Process for the preparation of 4-haloquinazolines.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? Guidechem.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central.
  • 2-Amino-5-chlorobenzoic acid synthesis. ChemicalBook.
  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.
  • General reaction scheme for the synthesis of the target compounds 4, 5 and 6.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace by Typeset.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • 5-chloroquinazolin-4-amine. Sigma-Aldrich.
  • 4-aminoquinazoline-based drugs.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • IR: amines. University of Calgary.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

Sources

Exploratory

5-Chloroquinazolin-4-amine chemical properties and structure

This guide provides an in-depth technical analysis of 5-Chloroquinazolin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. CAS: 19808-34-5 | Formula: C₈H₆...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloroquinazolin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

CAS: 19808-34-5 | Formula: C₈H₆ClN₃ | MW: 179.61 g/mol [1][2][3]

Executive Summary

5-Chloroquinazolin-4-amine represents a specialized scaffold within the quinazoline class. Unlike the widely utilized 6- and 7-substituted quinazolines (found in blockbuster drugs like Gefitinib or Erlotinib), the 5-chloro isomer introduces a unique steric and electronic profile. The chlorine atom at the C5 position acts as a "peri" substituent, exerting significant steric pressure on the C4-amino group. This feature is exploited in medicinal chemistry to force conformational restrictions on the N-substituent or to fill specific hydrophobic pockets in target proteins (e.g., HDAC or specific kinase domains).

Molecular Architecture & Physicochemical Profile[2][4]

Structural Analysis

The molecule consists of a bicyclic quinazoline core (benzo[d]pyrimidine) substituted with a chlorine atom at position 5 and a primary amine at position 4.

  • Electronic Effects: The C5-chloro group is electron-withdrawing (inductive effect, -I), which reduces the electron density of the pyrimidine ring, theoretically increasing the electrophilicity at C2 and C4. However, the resonance donation (+M) of the amino group at C4 counteracts this, stabilizing the system.

  • Steric "Peri" Effect: The radius of the chlorine atom (1.75 Å) at C5 creates a non-bonded interaction with the amino group at C4. This steric clash often forces secondary amines at C4 (in derivatives) to twist out of coplanarity with the quinazoline ring, altering binding kinetics.

Key Properties
PropertyValueNotes
IUPAC Name 5-Chloroquinazolin-4-amine
CAS Number 19808-34-5Specific to the 4-NH₂ parent
Molecular Weight 179.61 Da
Appearance Off-white to pale yellow solidTypical of aminoquinazolines
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/non-polar solvents
pKa (Calc) ~4.8 - 5.2Protonation occurs at N1
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 3 (N1, N3, NH₂)

Synthetic Pathways & Process Chemistry

The synthesis of 5-chloroquinazolin-4-amine typically follows a convergent route starting from 2,6-disubstituted aniline precursors to establish the specific 5-chloro regiochemistry early in the sequence.

Primary Synthetic Route (Cyclization & Amination)

This route ensures the chlorine is locked at the C5 position before the pyrimidine ring is closed.

Step 1: Cyclization to Quinazolinone Precursor: 2-Amino-6-chlorobenzoic acid (or its amide/nitrile). Reagent: Formamide (HCONH₂) or Formamidine acetate. Conditions: High temperature (140–160°C). Mechanism: Condensation of the amino group with formamide followed by ring closure yields 5-chloroquinazolin-4(3H)-one .

Step 2: Activation (Chlorination) Intermediate: 5-Chloroquinazolin-4(3H)-one. Reagent: Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃) + catalytic DMF. Mechanism: Nucleophilic attack of the carbonyl oxygen on the phosphorus/sulfur center, followed by displacement by chloride, yields 4,5-dichloroquinazoline . Note: The 5-Cl is stable; the 4-OH (tautomer) is converted to 4-Cl.

Step 3: Amination (SɴAr) Intermediate: 4,5-Dichloroquinazoline. Reagent: Ammonia (NH₃) in Methanol or Dioxane. Mechanism: Nucleophilic Aromatic Substitution (SɴAr).[4][5] The C4 position is significantly more electrophilic than C5 or C2 due to the adjacent ring nitrogens. The ammonia attacks C4, displacing the chloride. Critical Control: Temperature must be controlled (0°C to RT) to prevent bis-amination or displacement of the 5-Cl (though 5-Cl displacement is rare under mild conditions).

Visualization of Synthesis (Graphviz)

Synthesis Start 2-Amino-6-chlorobenzoic acid Step1 5-Chloroquinazolin-4(3H)-one Start->Step1 Formamide 150°C Step2 4,5-Dichloroquinazoline (Activated Intermediate) Step1->Step2 POCl3 / DMF Reflux Product 5-Chloroquinazolin-4-amine (Target) Step2->Product NH3 / MeOH 0°C -> RT

Caption: Linear synthetic pathway from benzoic acid precursor to the target amine via the activated chloro-intermediate.

Reactivity & Functionalization Strategies

The "Ortho-Effect" (Steric Hindrance)

The defining feature of this molecule is the proximity of the 5-Cl to the 4-NH₂.

  • Nucleophilic Attack: When derivatizing the 4-amino group (e.g., reductive amination or coupling), the 5-Cl blocks the approach of bulky electrophiles.

  • Conformation: In 4-anilino derivatives (common in kinase inhibitors), the phenyl ring at N4 cannot lie coplanar with the quinazoline core. It is forced into a twisted conformation (dihedral angle > 60°). This pre-organization can enhance binding selectivity for kinases with "gatekeeper" mutations.

Regioselectivity in Substitution

If starting from 4,5-dichloroquinazoline :

  • C4 Position: Most reactive. Nucleophiles (amines, alkoxides) attack here first.

  • C2 Position: Less reactive. Requires higher temperatures or strong bases to substitute.[4]

  • C5 Position: Least reactive. The chlorine at C5 is deactivated and sterically shielded. It is generally stable to standard SɴAr conditions but can be engaged in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) if the C4 position is protected or already substituted.

Medicinal Chemistry & Pharmacophore Utility[4][7][8]

Kinase Inhibition (EGFR/VEGFR)

While 6- and 7-substituted quinazolines (e.g., Gefitinib) target the ATP-binding pocket of EGFR, the 5-substituted variants are explored for:

  • Overcoming Resistance: The altered shape induced by the 5-substituent can accommodate mutations in the ATP cleft that render standard inhibitors ineffective.

  • Solubility Modulation: The 5-Cl breaks molecular planarity, potentially disrupting pi-stacking in the crystal lattice and improving solubility compared to planar analogs.

HDAC Inhibition

The 5-chloroquinazolin-4-amine moiety has been identified as a "cap" group in Histone Deacetylase (HDAC) inhibitors. The quinazoline core sits at the entrance of the active site, while the 5-Cl group engages in hydrophobic interactions with surface residues, improving potency against HDAC1 and HDAC6 isoforms.

Experimental Protocols

Protocol A: Synthesis of 5-Chloroquinazolin-4-amine

Objective: Conversion of 4,5-dichloroquinazoline to the target amine.

Reagents:

  • 4,5-Dichloroquinazoline (1.0 eq)

  • Ammonia (7 M in Methanol) (5.0 eq)

  • THF (Solvent)[4][6]

Procedure:

  • Dissolution: Dissolve 4,5-dichloroquinazoline (1.0 g, 5.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the ammonia solution (7 M in MeOH, 3.6 mL, 25 mmol). A precipitate (ammonium chloride) may begin to form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Resuspend the residue in water (20 mL) and stir for 15 minutes to dissolve inorganic salts.

    • Filter the solid precipitate.

    • Wash the filter cake with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Yield: Expect 85–95% of an off-white solid.

Protocol B: General SɴAr Derivatization (for Library Generation)

Objective: Reacting 5-chloroquinazolin-4-amine (as the electrophile precursor 4,5-dichloro) with a substituted aniline.

  • Suspend 4,5-dichloroquinazoline (1.0 eq) in Isopropanol (IPA).

  • Add the substituted aniline (1.1 eq).

  • Heat to reflux (80–85°C) for 2–4 hours.

  • Self-Validating Step: The product usually precipitates as the hydrochloride salt upon cooling. Filter and wash with IPA to obtain the pure 4-substituted-5-chloroquinazoline.

References

  • Synthesis and Reactivity of 4-Aminoquinazolines: Shen, Z. L., et al.[4][7] "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones." Journal of Chemical Research, 2009.

  • Regioselectivity in Quinazoline Substitution: Lopes, A. B., et al.[4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[4][6][8]

  • Medicinal Chemistry of 5-Substituted Pyrimidines/Quinazolines: Wang, J., et al.[4] "Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • General Quinazoline Scaffold Properties: PubChem Compound Summary for Chloroquinazolin-4-amine derivatives. (Note: Analogous structure reference for physical data).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Chloroquinazolin-4-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloroquinazolin-4-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroquinazolin-4-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed exploration of the requisite starting materials and reaction mechanisms. Two principal pathways are elucidated: the classic Niementowski cyclization approach originating from 2-amino-6-chlorobenzoic acid, and an alternative strategy commencing with 2-amino-6-chlorobenzonitrile. This document serves as a practical resource for researchers, offering step-by-step protocols, mechanistic insights, and a comparative analysis of the synthetic strategies, thereby facilitating informed decisions in experimental design and process development.

Introduction

The quinazoline ring system is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets. The 4-aminoquinazoline moiety, in particular, is a cornerstone of many targeted therapies, including several approved anticancer agents. The strategic placement of a chlorine atom at the 5-position of the quinazoline ring can significantly influence the molecule's physicochemical properties and biological activity, making 5-chloroquinazolin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents. This guide delves into the fundamental synthetic methodologies for its preparation, providing a robust framework for its efficient and reliable synthesis.

Synthetic Route 1: The Niementowski Approach via 2-Amino-6-chlorobenzoic Acid

This well-established route is a three-step process commencing with the readily available 2-amino-6-chlorobenzoic acid. The overall transformation is depicted below:

Synthetic_Route_1 start 2-Amino-6-chlorobenzoic Acid step1 Step 1: Cyclization (Niementowski Reaction) start->step1 Formamide, High Temp. intermediate1 5-Chloroquinazolin-4(3H)-one step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 POCl3 or SOCl2 intermediate2 4,5-Dichloroquinazoline step2->intermediate2 step3 Step 3: Amination intermediate2->step3 NH3 or NH4OH product 5-Chloroquinazolin-4-amine step3->product Synthetic_Route_2 start 2-Amino-6-chlorobenzonitrile step1 Cyclocondensation start->step1 Formamidine Acetate or Triethyl Orthoformate / Ammonia product 5-Chloroquinazolin-4-amine step1->product

Exploratory

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloroquinazolin-4-amine and Its Derivatives Executive Summary The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloroquinazolin-4-amine and Its Derivatives

Executive Summary

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 5-Chloroquinazolin-4-amine serves as a pivotal, yet underexplored, synthetic intermediate. While direct biological data on the parent compound is scarce, its true value lies in its role as a versatile building block for generating extensive libraries of derivatives. The strategic placement of the chlorine atom at the 4-position facilitates nucleophilic substitution, enabling the synthesis of diverse N-substituted quinazolinamines. These derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology as potent kinase inhibitors, modulators of multidrug resistance, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, derivatization, and validated biological activities of compounds originating from the 5-Chloroquinazolin-4-amine scaffold, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in numerous pharmaceuticals and natural products.[2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interacting with a wide array of biological targets. This inherent versatility has led to the development of several FDA-approved drugs for conditions ranging from cancer to hypertension.[1][2] The most profound impact of the quinazoline scaffold has been in oncology, where 4-anilinoquinazoline derivatives have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and survival.[1]

5-Chloroquinazolin-4-amine: A Gateway to Chemical Diversity

The primary significance of 5-Chloroquinazolin-4-amine in medicinal chemistry is its function as a reactive intermediate. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophile for reactions with various nucleophiles, particularly primary and secondary amines.[1][3]

Synthesis of the 4-Chloroquinazoline Precursor

The journey to 5-Chloroquinazolin-4-amine derivatives typically begins with the synthesis of a 4-chloroquinazoline intermediate. A common and effective method involves the halogenation of the corresponding 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(3H)-one). This transformation is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

cluster_synthesis Synthesis of 4-Chloroquinazoline start 4-Hydroxyquinazoline (Quinazolin-4(3H)-one) product 4-Chloroquinazoline start->product  Halogenation at Reflux reagent Halogenating Agent (e.g., POCl₃, SOCl₂) derivatization 5-Chloroquinazolin-4-amine Derivatives product->derivatization  Nucleophilic Aromatic Substitution (SNAr) amine Primary/Secondary Amine (R-NH₂)

Caption: General workflow for the synthesis of 4-chloroquinazoline derivatives.

The SNAr Reaction: Creating Derivative Libraries

The reaction of 4-chloroquinazolines with amines is the cornerstone for generating biologically active molecules.[1] This SNAr reaction proceeds via a Meisenheimer complex, a zwitterionic intermediate, which then eliminates the chloride leaving group to yield the final 4-aminoquinazoline product.[3] This robust reaction is compatible with a wide range of anilines and other amines, allowing for the systematic exploration of structure-activity relationships (SAR).

start 5-Chloro-4-chloroquinazoline + R-NH₂ (Amine) intermediate Meisenheimer Complex (Zwitterionic Intermediate) start:f0->intermediate Nucleophilic Attack product 5-Chloroquinazolin-4-amine Derivative + HCl intermediate->product:f0 Elimination of Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the quinazoline core.

Validated Biological Activities of Quinazolin-4-amine Derivatives

The derivatization of the 4-aminoquinazoline scaffold has yielded compounds with significant therapeutic potential, primarily investigated in the context of oncology, infectious diseases, and inflammation.

Anticancer Activity

The most extensively studied application of quinazolin-4-amine derivatives is in cancer therapy. Their mechanisms of action are diverse, targeting key pathways involved in tumor proliferation and survival.

4-Anilinoquinazolines are renowned for their ability to inhibit RTKs, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFR-β).[1] These enzymes are often overexpressed or hyperactivated in malignant tumors, making them prime targets for therapeutic intervention. By competing with ATP for the kinase domain's binding site, these inhibitors block downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis. Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this scaffold.[1]

cluster_pathway Simplified RTK Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->RTK Inhibition Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by 4-anilinoquinazoline derivatives.

Beyond kinase inhibition, certain quinazoline derivatives can trigger programmed cell death (apoptosis) in cancer cells.[5] One mechanism contributing to this effect is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]

Recent studies have identified the Werner (WRN) syndrome protein, a helicase involved in DNA repair, as a synthetic lethal target in certain cancers.[6] Newly synthesized N-arylquinazoline-4-amine analogs have shown potent inhibitory activity against cancer cells overexpressing WRN, highlighting a novel therapeutic avenue for this class of compounds.[6] For instance, compounds 18a and 18b from a recent study demonstrated high sensitivity in K562 chronic myeloid leukemia cells.[6]

Table 1: In Vitro Anticancer Activity of Selected N-arylquinazoline-4-amine Derivatives [6]

CompoundCell LineIC₅₀ (µM)
18a K5620.3 ± 0.01
18b K5620.05 ± 0.02

The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a major cause of multidrug resistance in cancer.[7] Certain quinazolinamine derivatives have been identified as potent dual inhibitors of BCRP and P-gp. These compounds can restore the efficacy of conventional chemotherapy agents by preventing their efflux from cancer cells.[7]

Antimicrobial and Anti-inflammatory Activities

The biological potential of the quinazoline scaffold extends beyond oncology. Numerous studies have reported significant antimicrobial and anti-inflammatory properties of quinazoline and quinazolinone derivatives.

  • Antimicrobial Activity: Derivatives have shown moderate to high inhibitory activity against various bacterial and fungal strains.[8][9] The incorporation of different functional groups allows for the tuning of their antimicrobial spectrum and potency.

  • Anti-inflammatory Activity: Some quinazolinone derivatives have exhibited considerable anti-inflammatory effects in preclinical models, comparable to standard drugs like ibuprofen, suggesting their potential in treating inflammatory disorders.[9]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow step1 1. Seed Cells in 96-well plate step2 2. Add Serial Dilutions of Test Compound step1->step2 step3 3. Incubate (48-72 hours) step2->step3 step4 4. Add MTT Reagent (Incubate 4 hours) step3->step4 step5 5. Solubilize Formazan (Add DMSO) step4->step5 step6 6. Read Absorbance (570 nm) step5->step6 step7 7. Calculate IC₅₀ step6->step7

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used to assess the antimicrobial activity of a compound.[9]

Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

5-Chloroquinazolin-4-amine is a highly valuable scaffold in medicinal chemistry, not for its intrinsic biological activity, but as a gateway to a vast chemical space of potent therapeutic agents. Its derivatives have demonstrated remarkable efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The established synthetic tractability of the 4-chloroquinazoline core ensures that novel derivatives can be readily generated and screened. Future research should focus on exploring substitutions at other positions of the quinazoline ring to further refine the pharmacological profiles of these compounds. Additionally, the application of computational modeling and machine learning could accelerate the discovery of next-generation quinazoline-based drugs with enhanced potency, selectivity, and improved pharmacokinetic properties. The continued exploration of this privileged scaffold promises to deliver novel and effective treatments for a range of human diseases.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. PubMed. [Link]

  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • Process for the preparation of 4-haloquinazolines.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

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Foundational

Advanced Technical Guide: 5-Chloroquinazolin-4-amine Scaffolds in Medicinal Chemistry

Executive Summary: The "5-Position" Strategic Niche While the quinazoline-4-amine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib), the vast majority of these drugs re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "5-Position" Strategic Niche

While the quinazoline-4-amine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib), the vast majority of these drugs rely on substitutions at the 6- and 7-positions to modulate solubility and solvent-front interactions. The 5-chloroquinazolin-4-amine scaffold represents a distinct, underutilized "privileged structure" offering unique steric and electronic advantages.

Key Technical Value Proposition:

  • Conformational Locking (Atropisomerism): The 5-chloro substituent introduces significant steric bulk (

    
    ) proximal to the 4-amino linkage. This restricts the rotation of 
    
    
    
    -aryl substituents, potentially locking the bioactive conformation and reducing the entropic penalty of binding.
  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C5 lowers the pKa of the N1 nitrogen, altering the hydrogen bond acceptor capability in the ATP-binding pocket.

  • Metabolic Blocking: Halogenation at C5 blocks a potential site of oxidative metabolism (Phase I), though C5 is generally less labile than C6/C7.

Chemical Synthesis & Retrosynthetic Logic[1]

The synthesis of 5-chloroquinazolin-4-amines requires careful regiochemical control, particularly when differentiating between the 2- and 4-positions during nucleophilic substitution.

Retrosynthetic Analysis

The core is typically accessed via the 4,5-dichloroquinazoline intermediate. The critical challenge is ensuring the starting material leads to the 5-chloro rather than the 6-chloro isomer.

  • Target: 5-Chloro-N-substituted-quinazolin-4-amine

  • Precursor: 4,5-Dichloroquinazoline[1]

  • Starting Material: 2-Amino-6-chlorobenzoic acid (Not 2-amino-5-chlorobenzoic acid, which yields the 6-chloro isomer).[2]

Synthesis Workflow (DOT Visualization)

SynthesisPathway SM 2-Amino-6-chlorobenzoic acid Inter1 5-Chloroquinazolin-4(3H)-one SM->Inter1 Formamide, 150°C Cyclocondensation Inter2 4,5-Dichloroquinazoline Inter1->Inter2 POCl3, DIPEA Chlorination Product 5-Chloro-N-arylquinazolin-4-amine Inter2->Product R-NH2, iPrOH SNAr (Regioselective at C4)

Figure 1: Synthetic route to 5-chloroquinazolin-4-amine derivatives. Note the use of 2-amino-6-chlorobenzoic acid to establish the C5-chlorine pattern.

Detailed Protocol: Synthesis of 4,5-Dichloroquinazoline

Step 1: Cyclization

  • Reagents: 2-Amino-6-chlorobenzoic acid (10.0 mmol), Formamide (30 mL).

  • Procedure: Reflux the mixture at 150°C for 6-8 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to RT. Pour into ice water. The precipitate (5-chloroquinazolin-4(3H)-one) is filtered, washed with water, and dried.

    • Critical Check: Verify 1H NMR for the disappearance of the broad carboxylic acid singlet.

Step 2: Chlorination (The "Activation" Step)

  • Reagents: 5-Chloroquinazolin-4(3H)-one (5.0 mmol),

    
     (excess, 10 mL), 
    
    
    
    -Diisopropylethylamine (DIPEA) (catalytic).
  • Procedure: Reflux at 105°C for 4 hours under inert atmosphere (

    
    ).
    
  • Workup: Distill off excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 (Exothermic!). Extract with EtOAc.[3]
    
  • Stability Note: 4,5-dichloroquinazoline is moisture sensitive. Store under argon or use immediately.

Step 3: Regioselective


 
  • Reagents: 4,5-Dichloroquinazoline (1.0 eq), Aniline derivative (1.1 eq),

    
     (solvent).
    
  • Mechanism: The C4 position is significantly more electrophilic than C2 or C5 due to the summation of resonance structures leaving C4 electron-deficient. The C5-Cl is sterically hindered and electronically deactivated relative to the C4-Cl.

  • Procedure: Stir at RT or mild heat (40-60°C). The product often precipitates as the HCl salt.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 5-chloro substituent is not merely a "decoration"; it is a functional probe for the ATP-binding pocket.

The "Atropisomerism" Effect

In 4-anilinoquinazolines, the bond between C4 and the aniline nitrogen has partial double-bond character.

  • Without 5-Substitution: The aniline ring rotates relatively freely.

  • With 5-Chloro: The chlorine atom (

    
    ) clashes with the ortho-protons of the aniline ring. This restricts rotation, creating atropisomers  (axial chirality).[4]
    
    • Implication: If the binding pocket requires a specific twisted conformation, the 5-Cl analog may pre-pay the entropic cost of binding, leading to higher affinity (

      
      ). Conversely, if the pocket is flat, 5-Cl will obliterate potency.
      
Biological Target Profiling
Target ClassRole of 5-Chloro SubstituentRepresentative Activity
EGFR/HER2 Steric Clash: Often unfavorable for WT-EGFR due to the "gatekeeper" residue (Thr790). However, useful for overcoming specific resistance mutations where the pocket shape changes.Moderate (vs. 6,7-dimethoxy analogs)
PI3K / HDAC Selectivity: 5-substituted quinazolinones have shown superior potency over 4-substituted analogs in dual PI3K/HDAC inhibition.High Potency (Dual Inhibitors)
DHFR (Malaria) Lipophilicity: In 2,4-diamino-5-chloroquinazolines, the 5-Cl improves lipophilic contact with the hydrophobic wall of the DHFR active site.High (Antifolate activity)
SAR Decision Logic (DOT Visualization)

SAR_Logic Start Design Goal: 5-Cl-Quinazoline-4-amine Check1 Is the Target Pocket Sterically Restricted? Start->Check1 BranchYes Yes (e.g., Mutant Kinase) Check1->BranchYes Restricted BranchNo No (Flat Pocket) Check1->BranchNo Open/Flat Action1 5-Cl locks conformation. Increases Potency. BranchYes->Action1 Action2 5-Cl causes steric clash. Abolishes Activity. BranchNo->Action2 SubCheck Check Electronic Needs Action1->SubCheck Res1 5-Cl lowers pKa of N1. Reduces H-bond acceptor strength. SubCheck->Res1

Figure 2: Decision tree for incorporating the 5-chloro substituent in drug design.

Key Experimental Protocols

Protocol A: Synthesis of 5-Chloro-N-(3-ethynylphenyl)quinazolin-4-amine (EGFR Probe)
  • Preparation: Dissolve 4,5-dichloroquinazoline (200 mg, 1.0 mmol) in isopropanol (5 mL).

  • Addition: Add 3-ethynylaniline (129 mg, 1.1 mmol).

  • Reaction: Stir at 60°C for 2 hours. A yellow precipitate should form.

  • Isolation: Filter the solid. This is the hydrochloride salt.

  • Free Base: Suspend the solid in EtOAc, wash with saturated

    
    . Dry organic layer over 
    
    
    
    .[3]
  • Characterization:

    • 1H NMR (DMSO-d6): Look for the doublet of the C5-Cl aromatic proton (shifted downfield due to deshielding) and the disappearance of the C4-Cl signal.

    • LC-MS: Confirm M+1 peak (approx. 294.05 Da).

Protocol B: Assessing Atropisomer Stability

To determine if your 5-chloro derivative exists as stable atropisomers:

  • Method: Run Variable Temperature (VT) NMR in DMSO-d6.

  • Observation: At RT, signals for the aniline ortho-protons may appear as two distinct sets (slow exchange) or broad humps.

  • Heating: Heat to 80-100°C. If the signals coalesce into a sharp singlet, the rotational barrier is overcome.

  • Relevance: If coalescence temperature (

    
    ) is > 37°C, the atropisomers may be separable and biologically distinct.
    

References

  • Synthesis of 5-chloroquinazolin-4-amines via HMDS

    • Wang, L., et al. "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." Journal of Chemical Research.
  • Biological Activity of 5-Substituted Quinazolines (PI3K/HDAC)

    • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry.
  • Atropisomerism in Quinazolines

    • LaPlante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry.
  • DHFR Inhibition (Antimalarial)

    • 5-Chloroquinazoline-2,4,6-triamine deriv

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5-Chloroquinazolin-4-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous and solvent solubility, as well as the intrinsic stability of 5-Chloroq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous and solvent solubility, as well as the intrinsic stability of 5-Chloroquinazolin-4-amine. Adherence to these protocols will ensure the generation of high-quality, reliable data crucial for formulation development, analytical method development, and regulatory submissions.

Introduction: Understanding the Physicochemical Landscape

5-Chloroquinazolin-4-amine is a key heterocyclic compound, and its derivatives have been explored for various therapeutic applications. A comprehensive understanding of its solubility and stability is a fundamental prerequisite for its successful development as a pharmaceutical agent. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.

This guide will detail the necessary experimental protocols to build a robust physicochemical profile of 5-Chloroquinazolin-4-amine, focusing on the "why" behind the "how" to empower researchers to make informed decisions throughout the development process.

Solubility Determination: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that is dependent on various factors, most notably the solvent system and its pH. We will explore both thermodynamic and kinetic solubility, as each provides critical insights for different stages of drug development.

Thermodynamic Solubility in Aqueous and Organic Solvents

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. This is a critical parameter for understanding the maximum concentration achievable in a formulation.

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 5-Chloroquinazolin-4-amine into a series of clear glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. A recommended starting point for solvents includes:

    • Purified Water

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The solubility of quinazoline derivatives can be temperature-dependent.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Data Presentation: Thermodynamic Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
Purified Water37
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Propylene Glycol25
PEG 40025
pH-Dependent Aqueous Solubility

For ionizable compounds like 5-Chloroquinazolin-4-amine, aqueous solubility is highly dependent on the pH of the medium. This is a critical factor for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms. The amine functional group suggests that the compound will be more soluble in acidic conditions due to protonation.[5][6]

This protocol utilizes the shake-flask method across a range of pH values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Solubility Determination: Follow the shake-flask protocol described in section 2.1, using the prepared buffers as the solvents.

  • pH Verification: After equilibration, measure and record the final pH of each buffer solution to ensure it has not significantly changed.

  • Quantification: Analyze the samples using a validated HPLC or LC-MS method.

Data Presentation: pH-Dependent Solubility

Buffer pH (Initial)Final pHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
1.237
2.037
4.537
6.837
7.437
9.037

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing stability-indicating analytical methods.

Overview of Stress Conditions

The following stress conditions are recommended based on ICH guidelines and common practices in the pharmaceutical industry.[7][8]

Caption: Workflow for forced degradation studies of 5-Chloroquinazolin-4-amine.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug molecules. This study will assess the stability of 5-Chloroquinazolin-4-amine in aqueous solutions at different pH values.

  • Sample Preparation: Prepare solutions of 5-Chloroquinazolin-4-amine (e.g., at 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C) to accelerate degradation. Include a control sample stored at 4 °C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by reactive oxygen species.

  • Sample Preparation: Prepare a solution of 5-Chloroquinazolin-4-amine in a suitable solvent (e.g., methanol or water).

  • Stress Agent: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution.

  • Incubation: Store the solution at room temperature. Include a control sample without hydrogen peroxide.

  • Time Points: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC.

Photostability

Photostability testing is crucial to determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage. The testing should be conducted according to ICH Q1B guidelines.[9][10][11]

  • Sample Preparation: Expose both the solid 5-Chloroquinazolin-4-amine and a solution of the compound to a light source.

  • Light Exposure: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Thermal Stability

This study assesses the stability of the solid drug substance at elevated temperatures.

  • Sample Preparation: Place the solid 5-Chloroquinazolin-4-amine in a controlled temperature oven.

  • Temperature: The temperature should be high enough to induce some degradation (e.g., 80-100 °C).

  • Time Points: Analyze samples at various time points.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze by HPLC.

Data Presentation: Forced Degradation Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant (RRT)
Acid Hydrolysis0.1 N HCl48 hours80
Base Hydrolysis0.1 N NaOH48 hours80
Neutral HydrolysisWater48 hours80
Oxidation3% H₂O₂24 hoursRT
Photolytic (Solid)1.2 M lux hr, 200 W hr/m²N/ART
Photolytic (Solution)1.2 M lux hr, 200 W hr/m²N/ART
Thermal (Solid)Dry Heat7 days100

Analytical Methodology: The Cornerstone of Reliable Data

A robust, stability-indicating analytical method is paramount for both solubility and stability studies.

Caption: Workflow for the development and validation of a stability-indicating analytical method.

A reversed-phase HPLC method with UV detection is a common starting point. The use of a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products.[12]

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of 5-Chloroquinazolin-4-amine. By following these detailed protocols, researchers can generate the critical data necessary to support the advancement of this compound through the drug development pipeline. The insights gained from these studies will inform formulation strategies, establish appropriate storage and handling procedures, and ensure the quality and safety of the final drug product.

References

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). National Institutes of Health.
  • Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. (2015). PubMed.
  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). (2020). ResearchGate.
  • LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. (2023). PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). PubMed.
  • 4-Plex Chemical Labeling Strategy Based on Cinchona Alkaloid-Derived Primary Amines for the Analysis of Chiral Carboxylic Acids by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (n.d.). National Institutes of Health.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed.

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Protocols & Analytical Methods

Method

Application Note: Purification of 5-Chloroquinazolin-4-amine by Recrystallization

Abstract & Scope This technical guide details the purification of 5-Chloroquinazolin-4-amine (CAS: 19808-34-5), a critical intermediate in the synthesis of EGFR and tyrosine kinase inhibitors. While chromatographic metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 5-Chloroquinazolin-4-amine (CAS: 19808-34-5), a critical intermediate in the synthesis of EGFR and tyrosine kinase inhibitors. While chromatographic methods are effective, they are often unscalable for multi-gram to kilogram batches. This protocol focuses on recrystallization , leveraging the specific solubility differentials between the target amine, its hydrolysis by-products (quinazolinones), and unreacted halogenated precursors.

Compound Profile & Impurity Analysis

Understanding the physicochemical landscape is prerequisite to successful purification.

PropertyDataRelevance to Purification
Chemical Structure 5-Chloro-substituted quinazoline core with a 4-amino group.[1]The 4-amino group provides basicity (

), allowing solubility in acidic media. The 5-chloro group adds lipophilicity compared to the parent quinazoline.
Melting Point 212–217 °C High melting point indicates a stable crystal lattice. Requires high-boiling solvents or polar protic solvents for dissolution.
Solubility Low in water; Moderate in EtOH/IPA; High in DMF/DMSO.Ethanol or Isopropanol (IPA) are ideal candidates for thermal recrystallization.
Major Impurity A 5-Chloro-3H-quinazolin-4-one (Hydrolysis product)Formed by moisture attack on the 4-chloro precursor. Generally less soluble in alcohols than the amine, posing a risk of co-precipitation.
Major Impurity B 4,5-Dichloroquinazoline (Starting Material)Highly lipophilic. More soluble in organic solvents than the product; likely to remain in the mother liquor.

Pre-Formulation: Solvent System Selection

Before committing the bulk material, a solubility screen is required to validate the solvent system. The high melting point suggests that "oiling out" (liquid-liquid phase separation) is less likely than with lower-melting solids, but the choice of solvent controls the rejection of Impurity A.

Logic for Solvent Choice
  • Ethanol (95%): The presence of water aids in solvating the polar amine but reduces the solubility of the lipophilic dichloro impurity.

  • Isopropanol (IPA): Higher boiling point than ethanol allows for better dissolution of the high-melting solid. Often yields denser, more filterable crystals.

  • Rescue Solvent (DMF/Water): If the solid is insoluble in boiling alcohols, a DMF/Water antisolvent crash is utilized.

Detailed Protocol: Recrystallization from Isopropanol (Recommended)

Rationale: Isopropanol provides the best balance of solubility at reflux and recovery at cooling, with excellent rejection of the lipophilic starting materials.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Crude 5-Chloroquinazolin-4-amine (dried, pulverized).

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Phase 1: Dissolution

  • Place 10.0 g of crude 5-Chloroquinazolin-4-amine into a 250 mL round-bottom flask.

  • Add 80 mL of Isopropanol (initial ratio 8:1 v/w).

    • Note: Do not add excess solvent immediately. We aim for saturation at boiling.

  • Attach the reflux condenser and heat the mixture to a gentle reflux (~82 °C).

  • Observation Point:

    • Scenario A (Clear Solution): If fully dissolved, proceed to Phase 2.

    • Scenario B (Suspended Solids): If solids remain after 15 mins of reflux, add IPA in 5 mL aliquots until dissolution is complete.

    • Scenario C (Insoluble Haze): If a fine white precipitate persists despite adding 120 mL+ solvent, this is likely Impurity A (Quinazolinone) . Perform a Hot Filtration through a pre-warmed Celite pad to remove it.

Phase 2: Crystallization [2][3]

  • Remove the heat source and allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours .

    • Critical: Rapid cooling traps impurities inside the crystal lattice. Stirring should be slow (60 RPM) to prevent crystal breakage.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Phase 3: Isolation and Washing

  • Filter the slurry under vacuum using a Buchner funnel.

  • Wash Step: Rinse the filter cake with 2 x 10 mL of cold Isopropanol (0 °C).

    • Mechanism:[4][5][6][7] This displaces the "mother liquor" containing the dissolved lipophilic impurities (Impurity B) without redissolving the product.

  • Dry the solid in a vacuum oven at 50 °C for 6 hours.

Rescue Protocol: Acid-Base Precipitation

Use this if Recrystallization fails to achieve >98% purity.

If the impurity profile is complex (e.g., presence of tarry polymers), exploit the basicity of the amine.

  • Dissolution: Suspend crude solid in 1M HCl (10 mL/g). Stir until dissolved. The amine forms a water-soluble hydrochloride salt.

  • Filtration: Filter off any insoluble material (non-basic impurities).

  • Precipitation: Slowly add 2M NaOH to the filtrate with vigorous stirring until pH reaches 10–11. The free base 5-Chloroquinazolin-4-amine will precipitate.

  • Recovery: Filter, wash with water, and dry.

  • Follow up with the IPA recrystallization (Section 4) for final polishing.

Process Control & Visualization

Workflow Logic Diagram

The following diagram illustrates the decision matrix for the purification process.

PurificationWorkflow Start Crude 5-Chloroquinazolin-4-amine SolventCheck Reflux in Isopropanol (8 vol) Start->SolventCheck Dissolved Complete Dissolution? SolventCheck->Dissolved HotFilter Hot Filtration (Remove Quinazolinone) Dissolved->HotFilter No (Insoluble solids) Cooling Slow Cool to 25°C -> 0°C Dissolved->Cooling Yes HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold IPA Filter->Wash Analysis HPLC Purity Check Wash->Analysis Success Final Product (>99%) Analysis->Success >98% Rescue Acid-Base Extraction Protocol Analysis->Rescue <98% Rescue->SolventCheck Recycle

Figure 1: Decision tree for the purification of 5-Chloroquinazolin-4-amine, integrating thermal recrystallization and filtration steps.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated solid must meet these specifications:

  • Appearance: White to off-white crystalline solid. (Yellowing indicates oxidation or residual nitro-intermediates).

  • HPLC Purity: >98.5% (Area %).

  • Melting Point: Sharp range within 212–217 °C. A broad range (>2 °C) indicates retained solvent or impurities.

  • 1H NMR (DMSO-d6):

    • Aromatic protons:

      
       7.5–8.0 ppm region.
      
    • Amine protons (

      
      ): Broad singlet, typically 
      
      
      
      7.0–8.5 ppm (exchangeable with
      
      
      ).
    • Absence of IPA peaks (

      
       1.04 d, 3.78 m) confirms effective drying.
      

References

  • PubChem.[8][9] Compound Summary for CID 84759, 4-Aminoquinazoline. National Library of Medicine (US). Retrieved October 26, 2023, from [Link]

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolin-4-amines. Tetrahedron, 61(43), 10153-10160.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 5-Chloroquinazolin-4-amine

Introduction: The Analytical Imperative for 5-Chloroquinazolin-4-amine 5-Chloroquinazolin-4-amine is a crucial heterocyclic amine that serves as a key intermediate in the synthesis of a variety of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Chloroquinazolin-4-amine

5-Chloroquinazolin-4-amine is a crucial heterocyclic amine that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for their therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting other biological pathways. The purity and stability of this intermediate are paramount, as any impurities or degradation products can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable analysis of 5-Chloroquinazolin-4-amine. We present detailed protocols for two orthogonal analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity assessment and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantitation and impurity identification. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH).

Part 1: Stability-Indicating HPLC-UV Method for Purity and Degradation Analysis

A stability-indicating method is critical for ensuring that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[1][2] This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3]

Rationale for Method Development

The selection of the HPLC method parameters is based on the physicochemical properties of 5-Chloroquinazolin-4-amine and its potential degradants. A reversed-phase C18 column is chosen due to its versatility and wide applicability for separating small organic molecules.[4] The mobile phase, consisting of an acetonitrile and water gradient with a phosphate buffer, is selected to ensure good peak shape and resolution. The pH of the mobile phase is a critical parameter and should be carefully controlled to ensure consistent ionization of the analyte.[5] UV detection is employed due to the chromophoric nature of the quinazoline ring system.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Materials and Reagents:

  • 5-Chloroquinazolin-4-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 5-Chloroquinazolin-4-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample solution at the same concentration as the standard solution using the same diluent.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Prepare a sample solution from the stressed solid.

Method Validation (as per ICH Q2(R1))[6][7][8]

A summary of the validation parameters and acceptance criteria is provided below.

Validation ParameterAcceptance Criteria
Specificity The peak for 5-Chloroquinazolin-4-amine should be pure and well-resolved from any degradation products or placebo peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 10-150 µg/mL.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Workflow Diagram: HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard (100 µg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample (100 µg/mL) prep_sample->hplc_system detection UV Detection (254 nm) hplc_system->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Purity Assessment data_acq->peak_integration validation Method Validation (ICH Q2(R1)) peak_integration->validation

Caption: Workflow for HPLC-UV analysis of 5-Chloroquinazolin-4-amine.

Part 2: High-Sensitivity LC-MS/MS Method for Quantitation and Impurity Identification

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[6][7] Its ability to provide structural information makes it invaluable for identifying unknown degradation products or metabolites.[8]

Rationale for Method Development

The LC-MS/MS method is developed to provide superior sensitivity and specificity compared to the HPLC-UV method. Electrospray ionization (ESI) in positive ion mode is selected as it is well-suited for the analysis of nitrogen-containing heterocyclic compounds like 5-Chloroquinazolin-4-amine. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

Materials and Reagents:

  • Same as for the HPLC-UV method, with the addition of formic acid (LC-MS grade).

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Quantifier) To be determined experimentally (e.g., m/z 180.0 -> 153.0)
MRM Transition (Qualifier) To be determined experimentally (e.g., m/z 180.0 -> 126.0)
Collision Energy To be optimized for each transition

Note: The exact m/z values for the precursor and product ions should be determined by infusing a standard solution of 5-Chloroquinazolin-4-amine into the mass spectrometer.

Sample Preparation:

  • For quantitative analysis, prepare a calibration curve using a series of standard solutions of 5-Chloroquinazolin-4-amine in a relevant matrix (e.g., plasma, formulation blank).

  • For impurity identification, analyze the stressed samples from the forced degradation study.

Workflow Diagram: LC-MS/MS Method Development

LCMS_Workflow cluster_infusion MS Optimization cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing & Application infusion Direct Infusion of Standard ms_params Optimize MS Parameters (Precursor/Product Ions, CE) infusion->ms_params lc_separation LC Separation (C18, Gradient Elution) ms_params->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_proc Data Processing ms_detection->data_proc quant Quantitation data_proc->quant impurity_id Impurity Identification data_proc->impurity_id

Caption: Workflow for LC-MS/MS method development for 5-Chloroquinazolin-4-amine.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the comprehensive analysis of 5-Chloroquinazolin-4-amine. The HPLC method is well-suited for routine quality control and stability testing, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level impurity analysis and bioanalytical applications. Adherence to the principles of method validation outlined by the ICH ensures the generation of reliable and accurate data, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • PubMed Central. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinazolin-4-amine. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2025). An LC-IT-MS/MS-Based Method to Determine Trichothecenes in Grain Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)-8-chloroquinazolin-2-amine. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methyl-1,4-dihydroquinazolin-2-amine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of 5-Chloroquinazolin-4-amine as a Kinase Inhibitor

Abstract The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs targeting key signaling pathways in oncology.[1][2] 5-Chloroquinazolin-4-amine, a member of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs targeting key signaling pathways in oncology.[1][2] 5-Chloroquinazolin-4-amine, a member of this important class of heterocyclic compounds, serves as a valuable tool for investigating kinase-driven cellular processes. Its 4-aminoquinazoline core is a recognized pharmacophore that competes with ATP for binding at the kinase catalytic site.[2][3] This document provides a comprehensive guide for researchers, detailing the mechanism of action, experimental protocols, and data interpretation for the use of 5-Chloroquinazolin-4-amine as a kinase inhibitor, with a focus on its potential activity against receptor tyrosine kinases such as EGFR and VEGFR.

Introduction and Scientific Background

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a frequent driver of numerous diseases, most notably cancer. The 4-aminoquinazoline core has been extensively utilized in medicinal chemistry to develop potent kinase inhibitors.[2] Marketed drugs such as gefitinib and erlotinib, which are based on this scaffold, have demonstrated clinical success in treating certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR).[3]

5-Chloroquinazolin-4-amine is a representative of this class of inhibitors. The chloro-substitution at the 5-position of the quinazoline ring can influence the molecule's binding affinity and selectivity for different kinases. While a comprehensive kinase panel screen for this specific molecule is not widely published, based on the extensive literature on related analogs, 5-Chloroquinazolin-4-amine is predicted to exhibit inhibitory activity against receptor tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases such as those in the Src family.[1][4]

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to effectively utilize 5-Chloroquinazolin-4-amine as a research tool to probe kinase signaling pathways.

Mechanism of Action

The primary mechanism of action for 4-aminoquinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site within the kinase domain. The nitrogen atoms in the quinazoline ring system form hydrogen bonds with key amino acid residues in the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The 4-amino group and the 5-chloro substituent project into the pocket, where they can form additional interactions that contribute to the inhibitor's potency and selectivity. By occupying the ATP-binding site, 5-Chloroquinazolin-4-amine prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 5-Chloroquinazolin-4-amine.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream_Signaling ATP ATP ATP->Autophosphorylation 5-CQ-4-A 5-Chloroquinazolin-4-amine 5-CQ-4-A->Autophosphorylation Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: EGFR signaling pathway and inhibition by 5-Chloroquinazolin-4-amine.

Experimental Protocols

Prior to commencing any experiment, it is crucial to address the solubility and stability of 5-Chloroquinazolin-4-amine. Like many kinase inhibitors, it is sparingly soluble in aqueous solutions.[5]

  • Solubility: Prepare a stock solution of 5-Chloroquinazolin-4-amine in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

  • Stability: Quinazoline derivatives are generally stable in DMSO when stored at -20°C or -80°C.[6] However, their stability in aqueous assay buffers can vary.[7][8] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[9][10][11]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.[10]

Materials:

  • 5-Chloroquinazolin-4-amine

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-Chloroquinazolin-4-amine in the appropriate kinase buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor for the target kinase).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP.[12]

    • Add 5 µL of the serially diluted 5-Chloroquinazolin-4-amine or controls to the respective wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[12]

    • Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[12]

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Workflow for In Vitro Kinase Assay

in_vitro_workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Set_Up_Reaction Set Up Kinase Reaction in Plate Prepare_Reagents->Set_Up_Reaction Incubate_Reaction Incubate at RT Set_Up_Reaction->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo_Reagent Incubate_Depletion Incubate at RT (ATP Depletion) Add_ADP_Glo_Reagent->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Detection Incubate at RT (Signal Development) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cell-Based Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13] It is a valuable tool for determining the half-maximal inhibitory concentration (IC50) of a compound in a cellular context.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Materials:

  • 5-Chloroquinazolin-4-amine

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloroquinazolin-4-amine in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or controls (vehicle and no-treatment).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 10-15 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

Target Engagement Assay: Western Blot for Phosphorylated Kinases

Western blotting can be used to directly assess the effect of 5-Chloroquinazolin-4-amine on the phosphorylation status of its target kinase within the cell.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the target protein using specific antibodies. By using antibodies that recognize the phosphorylated form of a kinase (e.g., phospho-EGFR) and the total amount of that kinase, the inhibitory effect of the compound can be quantified.[15]

Materials:

  • 5-Chloroquinazolin-4-amine

  • Appropriate cell line

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with 5-Chloroquinazolin-4-amine at various concentrations for a defined period.

    • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.[15]

    • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing:

    • The membrane can be stripped and reprobed with an antibody against the total kinase and a loading control (e.g., beta-actin) for normalization.[15]

Data Interpretation and Troubleshooting

In Vitro Kinase Assay Data

The data from the in vitro kinase assay should be used to calculate the IC50 value of 5-Chloroquinazolin-4-amine for the target kinase. This is typically done by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Table:

Kinase Target5-Chloroquinazolin-4-amine IC50 (nM) [Example]Reference Inhibitor IC50 (nM)
EGFR50Gefitinib: 25
VEGFR-2150Sunitinib: 10
Src250Dasatinib: 5

Note: The IC50 values for 5-Chloroquinazolin-4-amine are hypothetical and for illustrative purposes, based on the activity of related quinazoline compounds.[1][17][18]

Cell-Based Assay Data

The MTT assay data will provide the IC50 value for cell viability. This value reflects the overall cellular response to the inhibitor, which may include off-target effects.

Troubleshooting:

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO. Phenol red in the culture medium can also contribute to background.

  • Inconsistent Western blot results: Ensure complete transfer of proteins and optimize antibody concentrations and incubation times. The use of fresh lysis buffer with phosphatase inhibitors is critical.[16]

Conclusion and Future Directions

5-Chloroquinazolin-4-amine is a valuable research tool for investigating kinase-driven signaling pathways. The protocols provided in these application notes offer a robust framework for characterizing its inhibitory activity in both biochemical and cellular contexts. By determining its IC50 values against a panel of kinases and assessing its effects on cell viability and target phosphorylation, researchers can gain valuable insights into the compound's potency, selectivity, and mechanism of action. Further studies could involve broader kinase profiling to better define its selectivity and in vivo experiments to evaluate its efficacy in disease models.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. Retrieved from [Link]

  • IC 50 values of the tested compounds against VEGFR-2. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports. Retrieved from [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (2006). Current Medicinal Chemistry. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. (2022). Bioorganic Chemistry. Retrieved from [Link]

  • (PDF) Hydrogen Bond Stability of Quinazoline Derivatives Compounds in Complex against EGFR using Molecular Dynamics Simulation. (2020). ResearchGate. Retrieved from [Link]

  • MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2020). Molecules. Retrieved from [Link]

  • How could I detect EGFR by western blot effectively? (2016). ResearchGate. Retrieved from [Link]

  • Selected kinase profile of 4 key compounds. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025). ResearchGate. Retrieved from [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Semantic Scholar. Retrieved from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2017). Oncotarget. Retrieved from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (2013). SciSpace. Retrieved from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2021). Molecules. Retrieved from [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2018). ResearchGate. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

Sources

Application

In vitro anticancer screening of 5-Chloroquinazolin-4-amine

Executive Summary & Rationale This application note details the in vitro characterization of 5-Chloroquinazolin-4-amine (5-CQA), a privileged scaffold in medicinal chemistry. While 4-aminoquinazolines (e.g., Gefitinib, E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the in vitro characterization of 5-Chloroquinazolin-4-amine (5-CQA), a privileged scaffold in medicinal chemistry. While 4-aminoquinazolines (e.g., Gefitinib, Erlotinib) are established EGFR inhibitors, the 5-chloro substitution offers a distinct steric and electronic profile that influences binding affinity and lipophilicity.[1]

Why Screen This Molecule?

  • Pharmacophore Validation: The 4-aminoquinazoline core mimics the adenine ring of ATP, allowing it to function as a competitive inhibitor at the ATP-binding site of protein kinases (primarily EGFR and VEGFR).

  • Scaffold Analysis: The 5-position chlorine atom introduces lipophilicity (LogP modulation) and steric bulk, potentially altering selectivity profiles against wild-type vs. mutant kinases compared to standard 6,7-substituted quinazolines.[1]

  • Fragment-Based Drug Discovery (FBDD): 5-CQA serves as an ideal "fragment lead" to probe the ATP-binding pocket before elaborating the structure into a larger drug candidate.[1]

Biological Mechanism & Pathway Visualization

To interpret screening results, researchers must understand the signaling cascade 5-CQA is designed to interrupt. The molecule targets the intracellular tyrosine kinase domain of EGFR.

Mechanism of Action:

  • Binding: 5-CQA competes with ATP for the magnesium-ATP binding pocket of the EGFR kinase domain.[1]

  • Inhibition: Prevents autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).[1]

  • Downstream Effect: Blocks the activation of the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.[1]

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Tyrosine Kinase Domain) Target of 5-CQA EGFR_Ext->EGFR_Int Dimerization RAS RAS EGFR_Int->RAS Activation PI3K PI3K EGFR_Int->PI3K ATP ATP ATP->EGFR_Int Phosphorylation (Activation) Inhibitor 5-Chloroquinazolin-4-amine Inhibitor->EGFR_Int Competitive Inhibition (Blocks ATP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: Mechanism of Action.[1] 5-CQA acts as an ATP-competitive inhibitor at the intracellular kinase domain, halting downstream proliferation signals.[1]

Experimental Protocols

Protocol A: Compound Preparation & Stability

Critical Step: Quinazolines are hydrophobic. Proper solvation is required to prevent precipitation in aqueous media, which causes false negatives.

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1]

  • Stock Solution: Prepare a 10 mM or 50 mM stock.

    • Calculation: MW of 5-Chloroquinazolin-4-amine ≈ 179.6 g/mol .[1]

    • To make 1 mL of 50 mM stock: Weigh 8.98 mg and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock into serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent toxicity.[1][2][3][4]

Protocol B: Cell-Free Kinase Assay (Target Validation)

Before cellular screening, validate that 5-CQA binds the target kinase (EGFR) using an ADP-Glo™ or Z'-LYTE™ assay.[1]

  • Reagents: Recombinant EGFR (wild-type and T790M mutant), ATP (10 µM), Poly(Glu,Tyr) substrate.[1]

  • Procedure:

    • Incubate kinase + substrate + 5-CQA (dose-response: 1 nM to 10 µM) for 15 min.[1]

    • Add ATP to initiate reaction (45 min at RT).[1]

    • Add Detection Reagent (converts ADP to light/fluorescence).

    • Readout: Luminescence/Fluorescence.

    • Success Metric: A sigmoidal dose-response curve with IC50 < 1 µM indicates potent binding.[1]

Protocol C: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Screening must be performed on a panel of cell lines with differential EGFR expression to prove selectivity.[1]

Recommended Cell Panel:

Cell Line Tissue Origin EGFR Status Role in Screen
A431 Epidermoid High Overexpression Primary Sensitivity Target
A549 Lung (NSCLC) Wild Type (KRAS mut) Resistance Model
H1975 Lung (NSCLC) L858R/T790M Mutant Selectivity Check

| MCF-10A | Breast Epith.[1] | Normal/Low | Toxicity Control (Safety) |

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing 5-CQA at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO 0.1%).[1]

    • Positive Control: Gefitinib (1 µM).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL).[1]

    • Incubate 2–4 hours.

    • (For MTT only): Solubilize formazan crystals with DMSO.

  • Measurement: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability =

    
    .[1]
    
Protocol D: Mechanistic Confirmation (Western Blot)

To confirm the cytotoxicity is due to EGFR inhibition and not general toxicity, you must observe the dephosphorylation of EGFR.

  • Treatment: Treat A431 cells with 5-CQA (at IC50 concentration) for 6 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 mins before lysis (to maximize phosphorylation signal).

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK1/2, Anti-p-AKT.[1]

    • Loading Control: Anti-GAPDH or Anti-β-Actin.[1]

  • Expected Result: A reduction in p-EGFR and p-ERK bands compared to the EGF-only control, with Total EGFR levels remaining constant.[1]

Data Presentation & Analysis

Workflow Diagram

The following flowchart illustrates the logical progression from compound dissolution to lead validation.

Screening_Workflow Prep 1. Compound Prep (DMSO Stock) Biochem 2. Kinase Assay (Cell-Free IC50) Prep->Biochem QC Pass CellScreen 3. Phenotypic Screen (MTT/CCK-8) Biochem->CellScreen If IC50 < 1µM Mechanism 4. Western Blot (p-EGFR Suppression) CellScreen->Mechanism If Selectivity > 5x Decision Decision Gate: Hit or Drop? Mechanism->Decision

Figure 2: Experimental Workflow. A sequential screening funnel ensures resources are focused on validated hits.

Interpretation of Results (Example)
ParameterHigh Potency (Ideal)Moderate PotencyInactive/Toxic
Kinase IC50 (EGFR) < 100 nM100 nM – 1 µM> 10 µM
Cellular IC50 (A431) < 1 µM1 – 10 µM> 50 µM
Selectivity Index (MCF-10A / A431)> 102 – 10< 1 (General Toxin)
Western Blot Complete p-EGFR lossPartial reductionNo change

References

  • Structure-Activity Relationships of Quinazolines

    • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[1] Frontiers in Pharmacology (2021).[1]

  • Solubility & DMSO Protocols

    • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI (2022).[1]

    • [1]

  • EGFR Screening Methodology

    • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH (2021).[1]

  • General Cytotoxicity Protocols

    • In vitro anticancer screening of 4-aminoquinazoline derivatives.[1][5][6][7] ResearchGate (2022).[1]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Chloroquinazolin-4-amine Derivatives

Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 5-chloroquinazolin-4-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 5-chloroquinazolin-4-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position and various substituents at the 4-amino position can significantly modulate their biological activity. Microwave irradiation offers a green and efficient alternative to conventional heating methods, drastically reducing reaction times and often improving product yields.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed step-by-step methodologies, mechanistic insights, and expected outcomes.

Introduction: The Significance of 5-Chloroquinazolin-4-amine Derivatives

The quinazoline ring system is a privileged scaffold in drug discovery, present in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Notably, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a key target in cancer therapy.[1] The nature and position of substituents on the quinazoline core play a crucial role in determining the compound's biological efficacy and pharmacokinetic profile.

The introduction of a chlorine atom at the 5-position of the quinazoline ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. This makes the synthesis of a diverse library of 5-chloroquinazolin-4-amine derivatives a valuable endeavor in the quest for novel and more effective therapeutic agents.

The Power of Microwave-Assisted Synthesis

Conventional methods for the synthesis of 4-aminoquinazolines often require prolonged reaction times at elevated temperatures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. The primary mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This efficient energy transfer results in several key advantages:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, from hours to minutes.[1]

  • Improved Yields: Often higher product yields compared to conventional heating.

  • Enhanced Purity: Reduced formation of byproducts due to shorter exposure to high temperatures.

  • Greener Chemistry: Lower energy consumption and the potential for solvent-free reactions.[6]

Synthetic Strategy and Mechanism

The synthesis of 5-chloroquinazolin-4-amine derivatives is typically a two-step process, starting from a readily available substituted anthranilic acid.

Step 1: Synthesis of the 4,5-dichloroquinazoline intermediate. This involves the cyclization of 2-amino-6-chlorobenzoic acid to form 5-chloroquinazolin-4(3H)-one, followed by chlorination to yield the key intermediate, 4,5-dichloroquinazoline.

Step 2: Microwave-assisted nucleophilic aromatic substitution (SNAr). The 4,5-dichloroquinazoline is then reacted with a primary or secondary amine under microwave irradiation. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the one at C5. This regioselectivity is attributed to the electronic influence of the quinazoline nitrogen atoms, which makes the C4 position more electron-deficient and thus more susceptible to nucleophilic substitution.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Synthetic Workflow Overall Synthetic Workflow for 5-Chloroquinazolin-4-amine Derivatives A 2-Amino-6-chlorobenzoic Acid B 5-Chloroquinazolin-4(3H)-one A->B Cyclization C 4,5-Dichloroquinazoline B->C Chlorination E 5-Chloroquinazolin-4-amine Derivative C->E Microwave-Assisted SNAr D Primary or Secondary Amine (R1R2NH) D->E

Caption: Synthetic workflow for 5-chloroquinazolin-4-amine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Intermediate 4,5-Dichloroquinazoline

4.1.1. Step A: Synthesis of 5-Chloroquinazolin-4(3H)-one

This procedure is adapted from the general synthesis of quinazolinones from anthranilic acids.[7]

Materials and Reagents:

  • 2-Amino-6-chlorobenzoic acid

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-amino-6-chlorobenzoic acid (1 equivalent) with an excess of formamide (approximately 5-10 equivalents).

  • Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 5-chloroquinazolin-4(3H)-one.

4.1.2. Step B: Synthesis of 4,5-Dichloroquinazoline

This procedure is a standard chlorination of a quinazolinone.

Materials and Reagents:

  • 5-Chloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 5-chloroquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (approximately 5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 4,5-dichloroquinazoline.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-5-chloroquinazolin-4-amines

This protocol is adapted from the general method for microwave-assisted synthesis of 4-aminoquinazolines.[1]

Materials and Reagents:

  • 4,5-Dichloroquinazoline

  • Substituted aniline or other primary/secondary amine

  • 2-Propanol (Isopropanol)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 4,5-dichloroquinazoline (1.0 mmol), the desired amine (1.1 mmol), and 2-propanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant power of 60W for 20 minutes. The temperature should be monitored and maintained around 80-100 °C.

  • After the reaction, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and collect the solid product by vacuum filtration.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether-ethyl acetate) to obtain the pure 5-chloro-N-substituted-quinazolin-4-amine derivative.

Microwave_Protocol cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Add 4,5-dichloroquinazoline, amine, and 2-propanol to microwave vial B Seal vial and place in synthesizer A->B C Irradiate at 60W for 20 min B->C D Cool and remove solvent C->D E Wash with water and filter D->E F Purify by column chromatography E->F

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Data and Expected Results

The reaction conditions and yields can vary depending on the specific amine used. Below is a table summarizing representative data for similar reactions.

EntryAmineProductReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional)Yield (Conventional)Reference
1Aryl heterocyclic amineN-(Arylheterocyclic)-4-aminoquinazoline20 minHigh12 hLow to Moderate[1]
2N-methylanilineN-methyl-N-phenylquinazolin-4-amine10-20 min81-95%Not reportedNot reported[8]

Characterization Data:

The synthesized 5-chloroquinazolin-4-amine derivatives should be characterized by standard spectroscopic methods.

  • ¹H NMR: Expect signals for the quinazoline ring protons, with their chemical shifts influenced by the chloro and amino substituents. The NH proton of the 4-amino group will typically appear as a singlet.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinazoline core and the substituent at the 4-amino position.[9]

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=N stretching of the quinazoline ring.[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.[1]

For example, for a compound like 6,8-dichloro-N-(5-methylisoxazol-3-yl)-4-aminoquinazoline, the following spectral data has been reported:

  • ¹H-NMR (DMSO-d₆): δ 11.07 (s, 1H, NH), 8.82 (s, 1H, quinazoline H-2), 8.79 (s, 1H, quinazoline H-7), 8.21 (s, 1H, quinazoline H-5), 6.98 (s, 1H, isoxazole H-4), 2.46 (s, 3H, CH₃).[1]

  • EIMS: m/z 295 (M⁺).[1]

Researchers should expect similar patterns in the spectra of their 5-chloro-substituted analogues, with adjustments in chemical shifts due to the different substitution pattern.

Troubleshooting

Problem Possible Cause Solution
Low or no product yieldIncomplete reactionIncrease reaction time or microwave power. Ensure proper sealing of the microwave vial.
Decomposition of starting materialLower the reaction temperature or microwave power.
Poor quality of reagentsUse freshly purified starting materials and dry solvents.
Multiple products observedSide reactionsOptimize the reaction temperature and time. Use a more selective solvent.
Difficulty in purificationCo-elution of product and impuritiesTry a different eluent system for column chromatography or consider recrystallization.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Microwave synthesizers operate at high pressures and temperatures. Follow the manufacturer's instructions and safety guidelines strictly.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

Conclusion

The microwave-assisted synthesis of 5-chloroquinazolin-4-amine derivatives offers a rapid, efficient, and often higher-yielding alternative to traditional synthetic methods. The protocols outlined in this application note provide a robust starting point for the synthesis of a diverse range of these medicinally important compounds. By leveraging the benefits of microwave technology, researchers can accelerate the drug discovery and development process.

References

  • Gong, Y., He, W., & Yang, S. (2006).
  • Gong, Y., He, W., & Yang, S. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • (This citation is intentionally left blank for future additions).
  • Hayes, B. L. (2002).
  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.
  • Alves, M. J., de Oliveira, R. B., & de Souza, M. V. N. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Tiwari, R. K., Singh, S., & Singh, R. M. (2008). An efficient synthesis of quinazolin-4 (3H)-ones and quinazolines. Tetrahedron Letters, 49(29-30), 4575-4578.
  • (This citation is intentionally left blank for future additions).
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  • H. S. Al-Omary, M. A. (2015). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 19(5), 556-573.
  • Z. A. Khan, I. A. (2013). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. [Link]

  • (This citation is intentionally left blank for future additions).
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  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • (This citation is intentionally left blank for future additions).
  • Luo, Y., Wu, J., & Li, Y. (2012). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 20(22), 6566-6575.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Chloroquinazolin-4-amine

Executive Summary & Core Chemistry 5-Chloroquinazolin-4-amine (CAS: Specific CAS varies by salt form, generic scaffold ref) is a critical intermediate in the synthesis of HSP90, EGFR, and PI3K inhibitors. Its stability p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

5-Chloroquinazolin-4-amine (CAS: Specific CAS varies by salt form, generic scaffold ref) is a critical intermediate in the synthesis of HSP90, EGFR, and PI3K inhibitors. Its stability profile is dominated by the reactivity of the amidine-like C4 center.

The Central Problem: The electron-withdrawing nature of the 5-chloro substituent activates the C4 position toward nucleophilic attack, making this molecule susceptible to hydrolysis and ring-opening reactions that are distinct from the unsubstituted quinazoline parent.

The Degradation Landscape

The following diagram illustrates the primary degradation pathways you will encounter in solution.

DegradationPathways Parent 5-Chloroquinazolin-4-amine (Parent) Hydrolysis 5-Chloroquinazolin-4(3H)-one (Primary Degradant) Parent->Hydrolysis Acid/Base Hydrolysis (+H2O, -NH3) NOxide N-Oxide Impurity (Oxidative) Parent->NOxide Peroxides/Oxidation RingOpen 2-Amino-6-chlorobenzamide (Secondary Degradant) Hydrolysis->RingOpen Strong Base (Ring Cleavage)

Figure 1: Primary degradation pathways. The conversion to the quinazolinone (Red) is the dominant pathway in aqueous protic solvents.

Troubleshooting Guide: Common Issues

Direct answers to the most frequent technical inquiries received by our support team.

Q1: I see a new peak at RRT ~0.95-1.05 appearing in my LC-MS chromatogram after 24 hours in solution. The mass shift is +1 Da. What is it?

Diagnosis: This is the Hydrolysis Product (5-Chloroquinazolin-4(3H)-one) .

  • Mechanism: The exocyclic amine (-NH2) is displaced by water.

  • Why +1 Da?

    • Loss of Amine group:

      
       (Mass 16)
      
    • Gain of Hydroxyl/Keto oxygen:

      
       (Mass 17)
      
    • Net Change:

      
       Da.
      
  • Corrective Action:

    • Check Solvent pH: This reaction is acid-catalyzed. If your sample diluent is acidic (e.g., 0.1% Formic Acid in water/MeCN) and left at room temperature, this conversion accelerates.

    • Switch Diluents: For storage, use aprotic solvents (DMSO, DMF) or keep aqueous samples at 4°C. Analyze immediately upon dilution.

Q2: My mass balance is low (<90%) after basic stress testing (pH > 10), but I don't see significant peaks in the UV channel.

Diagnosis: You are likely experiencing Pyrimidine Ring Cleavage .

  • The Science: Under strong basic conditions, the pyrimidine ring opens to form 2-amino-6-chlorobenzamide or eventually 2-amino-6-chlorobenzoic acid .

  • Detection Issue: These ring-opened products have significantly different UV absorption maxima (often shifting to lower wavelengths, <230 nm) compared to the highly conjugated quinazoline system. If your detector is set to 254 nm or 280 nm, you may miss them.

  • Corrective Action:

    • Enable a PDA (Photodiode Array) scan from 200–400 nm to catch the spectral shift.

    • Check the void volume; highly polar anthranilic acid derivatives may elute very early.

Q3: We detected a peak with M+16 during stability testing. Is this a solvent contaminant?

Diagnosis: This is likely the N-Oxide , formed via oxidative degradation.

  • Cause: Presence of peroxides in unstabilized ethers (THF, Dioxane) or polyethylene glycols (PEG) used in formulation.

  • Verification: Treat a small aliquot with a reducing agent (e.g., Triphenylphosphine). If the peak disappears and the parent peak increases, it is the N-oxide.

Validated Analytical Protocols

Use these parameters to establish a baseline for your stability studies. These protocols are derived from standard forced degradation workflows for amino-quinazolines.

A. High-Performance Liquid Chromatography (HPLC) Setup

To separate the parent from the critical 4-one impurity, a gradient method is required due to the similarity in polarity.

ParameterRecommended Condition
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Primary) and 220 nm (Secondary for ring-opened products)
Gradient 0 min: 5% B 15 min: 95% B 20 min: 95% B
B. Forced Degradation Stress Conditions

Perform these experiments to validate your method's specificity.

Stress TypeConditionTarget DegradationExpected Product
Acid Hydrolysis 1N HCl, 60°C, 4 hours10-20%5-Chloroquinazolin-4(3H)-one
Base Hydrolysis 0.1N NaOH, RT, 2 hours10-20%2-Amino-6-chlorobenzamide
Oxidation 3% H₂O₂, RT, 6 hours5-10%N-Oxide variants
Photolytic 1.2 million lux hoursVariableDe-chlorinated species (minor)
C. Troubleshooting Workflow

Use this logic flow to identify unknown impurities.

TroubleshootingFlow Start Unknown Peak Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus1 Mass Shift: +1 Da CheckMass->Plus1 Plus16 Mass Shift: +16 Da CheckMass->Plus16 Minus34 Mass Shift: -34 Da CheckMass->Minus34 Hydrolysis Hydrolysis Product (Quinazolinone) Plus1->Hydrolysis Oxidation N-Oxide (Check Peroxides) Plus16->Oxidation Photo De-chlorination (Protect from Light) Minus34->Photo

Figure 2: Rapid diagnostic logic for impurity identification.

Expert Insights: The "5-Chloro" Effect

Why does this specific molecule behave differently than generic quinazolines?

  • Electronic Activation: The chlorine atom at position 5 is electron-withdrawing. Through inductive effects (-I), it decreases the electron density of the pyrimidine ring. This makes the C4 carbon more electrophilic than in unsubstituted quinazoline-4-amine. Consequently, hydrolysis rates are typically faster for the 5-chloro derivative [1].

  • Steric "Peri" Effect: Despite the electronic activation, the chlorine atom is physically located at the peri position (position 5), adjacent to the reaction center (position 4). This creates steric bulk that can hinder the approach of bulky nucleophiles. However, for small nucleophiles like water (hydrolysis), the electronic activation dominates, leading to instability in aqueous acidic media [2].

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[2]

  • Bhatia, M.S., et al. Forced degradation studies: A vital tool in drug development. Journal of Pharmaceutical Sciences. (2023).[2][3]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Application Note.

  • Organic Chemistry Portal. Synthesis and Reactions of Quinazolines.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Chloroquinazolin-4-amine: A Structural &amp; Functional Assessment Guide

Executive Summary This guide provides a rigorous validation framework for 5-Chloroquinazolin-4-amine , a critical pharmacophore scaffold used in the development of kinase inhibitors (specifically EGFR and PAK4 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for 5-Chloroquinazolin-4-amine , a critical pharmacophore scaffold used in the development of kinase inhibitors (specifically EGFR and PAK4 antagonists). Unlike fully optimized clinical drugs, this compound often serves as a fragment lead or SAR (Structure-Activity Relationship) probe .[1] Its validation requires distinguishing between intrinsic fragment activity and its potential as a building block for high-affinity inhibitors like Gefitinib or Erlotinib.

This document outlines the protocols to validate its biological integrity, quantify its kinase inhibitory potential, and compare its performance against industry standards.[1]

Part 1: Chemical & Structural Validation (Pre-Biological)

Before biological testing, the structural integrity of the 5-chloro substituent must be confirmed, as it sterically influences ATP-binding pocket occupancy.[1]

Critical Quality Attributes (CQA):

  • Purity: >98% (Required for accurate IC50 determination).

  • Identity: 5-position chlorination must be distinct from the 6- or 7-chloro isomers, which have vastly different binding modes.

Validation Workflow
  • 1H-NMR Spectroscopy: Verify the distinct splitting pattern of the quinazoline ring protons to confirm the 5-position substitution.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (approx. 179.61 g/mol ) and absence of dechlorinated byproducts.

Part 2: Biological Validation Protocols
Experiment A: In Vitro Kinase Inhibition Assay (EGFR-WT)

Objective: Determine the intrinsic affinity (


 or 

) of the 5-Chloroquinazolin-4-amine fragment against the Epidermal Growth Factor Receptor (EGFR) kinase domain compared to the unsubstituted core and a clinical standard.[1]

Rationale: The 5-chloro group is hypothesized to interact with the "gatekeeper" region or modify the electron density of the pyrimidine ring, altering ATP competition.[1]

Protocol:

  • System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) LanthaScreen™ Eu Kinase Assay.

  • Reagents:

    • EGFR Recombinant Human Protein (SignalChem).[1]

    • ATP (at

      
       concentration, typically 10 µM).[1]
      
    • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Workflow:

    • Prepare 10-point serial dilutions of 5-Chloroquinazolin-4-amine (Start: 100 µM).

    • Incubate compound with EGFR enzyme (0.2 ng/µL) for 15 mins at RT.[1]

    • Add ATP and Poly-Glu-Tyr substrate. Incubate 60 mins.

    • Add Detection Antibody (EDTA containing).[1] Read TR-FRET signal.

  • Data Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate

    
    .
    
Experiment B: Cellular Viability & Target Engagement (A549 Cell Line)

Objective: Assess cell membrane permeability and antiproliferative efficacy in an EGFR-dependent Non-Small Cell Lung Cancer (NSCLC) model.[1]

Protocol:

  • Cell Line: A549 (Human Lung Carcinoma).[1][2]

  • Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[1]

  • Steps:

    • Seed A549 cells (3,000 cells/well) in 96-well plates. Adhere overnight.

    • Treat with 5-Chloroquinazolin-4-amine (0.1 – 100 µM) for 72 hours.

    • Include Gefitinib (Positive Control) and DMSO (Negative Control).[1]

    • Add MTT reagent, incubate 4 hours, solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

Part 3: Comparative Performance Guide

The following table contrasts 5-Chloroquinazolin-4-amine with the unsubstituted scaffold and the clinical drug Gefitinib.

Feature5-Chloroquinazolin-4-amineQuinazolin-4-amine (Unsubstituted)Gefitinib (Clinical Standard)
Role SAR Probe / Fragment Lead Core ScaffoldOptimized Drug
Primary Target EGFR / PAK4 (ATP Pocket)EGFR (Weak binder)EGFR (High Affinity)
Est. IC50 (Enzymatic) Micromolar (1–50 µM) High Micromolar (>50 µM)Nanomolar (2–30 nM)
Binding Mode H-bonds (Hinge Region) + 5-Cl Steric/Electronic effectH-bonds (Hinge Region) onlyHinge H-bonds + Hydrophobic Tail Interaction
Cellular Potency Low/Moderate (Fragment)LowHigh
Key Advantage Tunable electronic profile for library expansionBasic baselineClinical efficacy

Interpretation:

  • If 5-Chloroquinazolin-4-amine shows significantly lower

    
     than the unsubstituted amine, the 5-chloro position is a validated "hotspot" for optimization.[1]
    
  • Do not expect nanomolar potency from the fragment alone; its value lies in its Ligand Efficiency (LE) .[1]

Part 4: Visualization of Mechanisms & Workflows
Diagram 1: EGFR Signaling Pathway & Inhibitor Action

This diagram illustrates the EGFR signaling cascade and where 5-Chloroquinazolin-4-amine competes with ATP.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activates RAS RAS-GTP EGFR->RAS Signal Transduction ATP ATP (Energy Source) ATP->EGFR Phosphorylation (Required) Inhibitor 5-Chloroquinazolin-4-amine (Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Pocket RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Mechanism of Action: The 5-Chloroquinazolin-4-amine scaffold competes with ATP for the binding site on the intracellular kinase domain of EGFR, halting downstream proliferation signaling.[1]

Diagram 2: Experimental Validation Workflow

A step-by-step logic flow for validating the compound.

Validation_Workflow Start Compound Acquisition (5-Chloroquinazolin-4-amine) QC Chemical QC (LC-MS / NMR) Start->QC Decision1 Purity > 98%? QC->Decision1 Decision1->Start No (Purify) Assay1 Enzymatic Assay (EGFR Kinase IC50) Decision1->Assay1 Yes Assay2 Cellular Assay (A549 Viability) Decision1->Assay2 Yes Analysis Data Normalization vs. Gefitinib Assay1->Analysis Assay2->Analysis Report Validation Report (SAR Contribution) Analysis->Report

Caption: Integrated workflow ensuring chemical purity precedes biological evaluation, culminating in a comparative SAR analysis.

References
  • BenchChem. 5-Chloroquinazoline-2,4,6-triamine | CAS 17511-20-5. (Discusses quinazoline scaffold activity). [1]

  • National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1] (Explains the role of the quinazoline core in EGFR inhibition).

  • Journal of Medicinal Chemistry. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (Highlights chloro-quinazoline derivatives in kinase targeting). [1]

  • PubChem. 2-Chloroquinazolin-4-amine | C8H6ClN3. (Chemical and safety data for the specific isomer). [1]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (Review of anti-inflammatory and anticancer applications). [1]

Sources

Comparative

In silico docking of 5-Chloroquinazolin-4-amine with target proteins

Comparative Guide: In Silico Docking of 5-Chloroquinazolin-4-amine vs. Standard Kinase Inhibitors Executive Summary This technical guide evaluates the molecular docking performance of 5-Chloroquinazolin-4-amine (5-CQA) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Silico Docking of 5-Chloroquinazolin-4-amine vs. Standard Kinase Inhibitors

Executive Summary This technical guide evaluates the molecular docking performance of 5-Chloroquinazolin-4-amine (5-CQA) , a halogenated fragment scaffold, against the unsubstituted Quinazolin-4-amine (QA) and the clinical standard Erlotinib . Focusing on the Epidermal Growth Factor Receptor (EGFR) kinase domain—a validated oncological target—this analysis determines whether the C5-chlorine substitution enhances binding affinity via halogen bonding or introduces steric penalties.

Target Audience: Medicinal Chemists, Computational Biologists, and Fragment-Based Drug Design (FBDD) Practitioners.

Scientific Rationale & Target Landscape

The quinazoline-4-amine core is the structural anchor for several FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While positions C6 and C7 are traditionally exploited for solubility and pharmacokinetic properties, the C5 position remains underutilized.

Why 5-Chloroquinazolin-4-amine?

  • Halogen Bonding Potential: Chlorine acts as a Lewis acid (sigma-hole) capable of forming orthogonal interactions with backbone carbonyls or sulfur atoms (e.g., Met793, Cys797).

  • Steric Influence: A substituent at C5 is vicinal to the C4-amine. This can induce a specific torsional twist, potentially locking the ligand into a bioactive conformation (pre-organization) or preventing binding due to steric clash with the gatekeeper residue (Thr790).

Primary Target: EGFR (Epidermal Growth Factor Receptor) [1]

  • PDB ID: 1M17 (Resolution: 2.60 Å)

  • Co-crystallized Ligand: Erlotinib (AQ4)

  • Active Site Features: Hinge region (Met793), Gatekeeper (Thr790), Catalytic Lysine (Lys745).

Comparative Methodological Workflow

To ensure reproducibility and scientific integrity, we utilize a validated AutoDock Vina workflow. This protocol includes a mandatory "Self-Docking" step to verify the sampling algorithm.

Phase I: Structural Preparation
  • Protein Preparation (Receptor):

    • Source: RCSB PDB (1M17).

    • Clean-up: Remove water molecules (crystallographic waters are generally displaced by hydrophobic inhibitors). Remove co-factors.

    • Protonation: Add polar hydrogens using the GROMACS pdb2gmx module or AutoDock Tools (ADT) at pH 7.4.

    • Charge Assignment: Apply Kollman united atom charges.

  • Ligand Preparation (Ligands):

    • Subject: 5-Chloroquinazolin-4-amine (5-CQA).

    • Comparators: Quinazolin-4-amine (QA), Erlotinib (Control).

    • Optimization: Perform geometry optimization using DFT (B3LYP/6-31G)* to accurately model the C5-Cl...N4 repulsion and bond lengths.

    • Rotatable Bonds: Define the C4-N linker as rotatable; keep the quinazoline ring rigid.

Phase II: Grid Generation & Docking
  • Grid Center: Calculated from the centroid of the co-crystallized Erlotinib (

    
    ).
    
  • Search Space:

    
     Å (Focusing strictly on the ATP-binding pocket).
    
  • Exhaustiveness: Set to 32 (High precision).

Visualization: Experimental Workflow

DockingWorkflow Start Target Selection (PDB: 1M17) Prep Structure Preparation (Remove H2O, Add H, Kollman Charges) Start->Prep Grid Grid Box Generation (Center: 22.0, 0.5, 53.0) Prep->Grid LigandPrep Ligand Optimization (DFT: B3LYP/6-31G*) Docking AutoDock Vina (Exhaustiveness: 32) LigandPrep->Docking Grid->Docking Validation RMSD Validation (< 2.0 Å) Docking->Validation Validation->Grid Fail (Refine Box) Analysis Interaction Profiling (H-bonds, Pi-Cation, Halogen) Validation->Analysis Pass

Figure 1: Step-by-step computational workflow for validating 5-CQA binding affinity.

Comparative Performance Analysis

The following data compares the docking scores (Binding Free Energy,


) and Interaction profiles.
Table 1: Docking Score Comparison (EGFR Kinase Domain)
CompoundStructure TypeBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions
Erlotinib Clinical Standard-10.4 0.35Met793 (H-bond), Thr790 (Hydrophobic)
5-CQA Test Product -7.8 0.52 Met793 (H-bond), Cys775 (Cl-contact)
QA Unsubstituted Analog-7.10.48Met793 (H-bond)

Note: Ligand Efficiency (LE) =


 / Heavy Atom Count. Higher LE indicates 5-CQA is a more potent fragment.
Mechanistic Insight: The "Chlorine Effect"
  • Hinge Binding: Like Erlotinib, 5-CQA anchors to the hinge region via the N1 and N3 nitrogens, forming a hydrogen bond with the backbone amide of Met793 .

  • The C5-Chlorine Role:

    • Positive: The docking pose reveals the C5-Cl atom occupying a small hydrophobic sub-pocket near Cys775 and Leu718 . The electron-withdrawing nature of Chlorine increases the acidity of the neighboring N-H, potentially strengthening the H-bond with Met793.

    • Negative: There is a slight steric penalty. The C5-Cl forces the quinazoline ring to tilt approximately 5° relative to the unsubstituted QA, but this does not disrupt the primary hinge interaction.

Interaction Network Visualization

Understanding the specific atomic contacts is crucial for optimizing this scaffold.

InteractionMap Ligand 5-Chloroquinazolin-4-amine (5-CQA) Met793 Met793 (Hinge) Ligand->Met793 H-Bond (2.1 Å) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Van der Waals Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Cys775 Cys775 (Hydrophobic) Ligand->Cys775 Cl-S Contact (3.4 Å) Leu718 Leu718 (Roof) Ligand->Leu718 Steric Clash?

Figure 2: Predicted interaction map of 5-CQA within the EGFR ATP-binding pocket.

Conclusion & Recommendations

Verdict: 5-Chloroquinazolin-4-amine outperforms the unsubstituted analog in terms of binding affinity (-7.8 vs -7.1 kcal/mol) and Ligand Efficiency.

Key Takeaways for Drug Development:

  • Fragment Quality: 5-CQA is a superior starting fragment (LE > 0.5) compared to the hydrogen analog.

  • Structural Biology: The C5-Chlorine does not clash with the critical Gatekeeper residue (Thr790) in the wild-type EGFR, making it a viable scaffold.

  • Optimization Strategy: Future derivatives should extend from the C6 or C7 positions to reach the solvent channel, similar to Erlotinib, while retaining the C5-Cl for enhanced hydrophobic burial.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry, 277(48), 46265-46272.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

Sources

Validation

Comparative analysis of 5-Chloroquinazolin-4-amine and Gefitinib

An In-Depth Comparative Analysis for Drug Development Professionals: 5-Chloroquinazolin-4-amine vs. Gefitinib Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 5-Chloroquinazolin-4-amine vs. Gefitinib

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the backbone of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed comparative analysis of two molecules sharing this core: 5-Chloroquinazolin-4-amine, a fundamental chemical building block, and Gefitinib (Iressa®), a highly derivatized and clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitor. Through structural analysis, mechanistic deep-dives, and validated experimental protocols, we will elucidate the profound impact of chemical substitution on biological activity, transforming a simple scaffold into a potent, targeted therapeutic. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of quinazoline-based kinase inhibitors.

Introduction: The Quinazoline Scaffold and the EGFR Target

The 4-anilinoquinazoline framework has been extensively explored for the development of antitumor agents.[1] These compounds frequently function as inhibitors of receptor tyrosine kinases (RTKs), which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] Among the most prominent RTKs is the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor cell proliferation, angiogenesis, and metastasis.[4][5] The development of selective EGFR inhibitors has revolutionized the treatment of certain cancers, most notably non-small cell lung cancer (NSCLC).[6]

Gefitinib is a prime example of a successful EGFR inhibitor built upon the 4-aminoquinazoline scaffold.[1] In contrast, 5-Chloroquinazolin-4-amine represents a foundational precursor, embodying the core structure before the intricate molecular decorations that confer specific biological function are added. This comparison will therefore explore the journey from a simple heterocyclic amine to a targeted therapeutic, highlighting the precise chemical modifications responsible for potent and selective EGFR inhibition.

Part I: Structural and Physicochemical Comparison

The functional divergence between 5-Chloroquinazolin-4-amine and Gefitinib originates from their distinct molecular structures. 5-Chloroquinazolin-4-amine is the bare scaffold, while Gefitinib is a highly substituted derivative designed for specific molecular recognition.

5-Chloroquinazolin-4-amine: A simple quinazoline ring system with a chlorine atom at the 5-position and an amine group at the 4-position. Its primary role is that of a reactive intermediate in organic synthesis.

Gefitinib (Iressa®): This molecule retains the 4-aminoquinazoline core but features critical substitutions essential for its therapeutic activity.[7][8]

  • C4 Position: A (3-chloro-4-fluorophenyl)amino group, which anchors the molecule within the ATP-binding pocket of the EGFR kinase domain.[8]

  • C6 and C7 Positions: A 3-(morpholin-4-yl)propoxy group at C6 and a methoxy group at C7, which enhance solubility and fine-tune the molecule's interaction with the receptor.[4][7]

The table below summarizes their key physicochemical properties.

Property5-Chloroquinazolin-4-amineGefitinib (Iressa®)
Chemical Structure


Molecular Formula C₈H₆ClN₃C₂₂H₂₄ClFN₄O₃[8]
Molecular Weight 179.61 g/mol 446.90 g/mol [8][9]
Primary Role Synthetic IntermediateActive Pharmaceutical Ingredient (API)
Solubility Data not widely available; expected solubility in organic solvents.Soluble in DMSO (≥22.34 mg/mL); sparingly soluble at low pH, practically insoluble above pH 7.[9][10]
CAS Number 19808-34-5[11]184475-35-2[8][9]

Part II: Mechanism of Action and Biological Targets

The extensive substitutions on the Gefitinib molecule directly translate to a highly specific mechanism of action, which is absent in the parent scaffold.

Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor

Gefitinib functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6][9] It operates by competing with adenosine triphosphate (ATP) for its binding site within the intracellular kinase domain of the receptor.[4][6] This reversible binding prevents EGFR autophosphorylation, a critical step for initiating downstream signaling.[4] By blocking this event, Gefitinib effectively shuts down key pro-survival and proliferative signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[6][12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR 1. Ligand Binding ATP_Site ATP Binding Site EGFR->ATP_Site P_EGFR p-EGFR (Phosphorylated) EGFR->P_EGFR 2. Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->ATP_Site 3. INHIBITION Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription P_EGFR->Grb2_SOS P_EGFR->PI3K

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

5-Chloroquinazolin-4-amine: A Synthetic Precursor

In stark contrast, 5-Chloroquinazolin-4-amine is not known to possess any significant, specific biological activity. It lacks the necessary pharmacophoric features to bind with high affinity to the ATP pocket of EGFR or other kinases. Its chemical value lies in the reactivity of the 4-amino group and the quinazoline ring, which can be readily modified in multi-step syntheses to produce a vast library of derivatives, including potent drugs like Gefitinib.[14][15]

Part III: Comparative Biological Efficacy

The most direct way to quantify the activity of a kinase inhibitor is by determining its half-maximal inhibitory concentration (IC₅₀). This data starkly illustrates the functional chasm between the two molecules.

CompoundTargetIC₅₀ ValueInterpretation
Gefitinib EGFR Tyrosine Kinase26 - 57 nM[16]~30 nM[9]Highly potent inhibitor, active at nanomolar concentrations.
5-Chloroquinazolin-4-amine EGFR Tyrosine KinaseNot ApplicableLacks inhibitory activity; not designed as a biological agent.

Part IV: Experimental Protocols for Comparative Validation

To empirically demonstrate the distinct roles of these two compounds, a logical, multi-step experimental workflow is required. The causality behind this workflow is to first demonstrate the chemical relationship between the compounds (synthesis) and then to validate the functional consequence of the structural differences (biological assays). This approach constitutes a self-validating system by using the precursor as a negative control against the highly active final product.

Protocol 1: Synthesis of a 4-Anilinoquinazoline from 5-Chloroquinazolin-4-amine

This protocol outlines a nucleophilic aromatic substitution (SₙAr) reaction, a standard method for producing the 4-anilinoquinazoline core of EGFR inhibitors from a chloroquinazoline precursor.[1][17]

  • Objective: To demonstrate the role of 5-Chloroquinazolin-4-amine as a synthetic intermediate.

  • Materials: 5-Chloroquinazolin-4-amine, 3-chloro-4-fluoroaniline, isopropanol, hydrochloric acid (HCl), reflux apparatus, magnetic stirrer, TLC plates, purification column.

  • Procedure:

    • To a round-bottom flask, add 5-Chloroquinazolin-4-amine (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents).

    • Add isopropanol as the solvent to achieve a concentration of ~0.1 M.

    • Add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (~82°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Allow the reaction to cool to room temperature. The product may precipitate.

    • Collect the solid product by vacuum filtration, washing with cold isopropanol.

    • If necessary, purify the crude product by flash column chromatography.

    • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity as N-(3-chloro-4-fluorophenyl)-5-chloroquinazolin-4-amine.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay will directly measure the ability of each compound to inhibit the enzymatic activity of EGFR.

  • Objective: To quantify and compare the EGFR inhibitory potency of Gefitinib and 5-Chloroquinazolin-4-amine.

  • Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (Gefitinib, 5-Chloroquinazolin-4-amine) dissolved in DMSO, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar, microplate reader.

  • Procedure:

    • Prepare a serial dilution of each test compound in DMSO, followed by a further dilution in kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • In a 96-well plate, add the EGFR enzyme, the poly(Glu, Tyr) substrate, and the diluted compounds.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation (MTT) Assay

This assay assesses the impact of the compounds on the viability of cancer cells that are dependent on EGFR signaling.

  • Objective: To evaluate the cytotoxic/cytostatic effects of the compounds on a relevant cancer cell line.

  • Materials: A431 or PC-9 human cancer cells (known to be EGFR-dependent), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed A431 or PC-9 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Gefitinib and 5-Chloroquinazolin-4-amine for 72 hours. Include a vehicle (DMSO) control.

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part V: Integrated Experimental Workflow and Data Interpretation

The successful execution of these protocols will provide a clear, evidence-based distinction between the two molecules.

Workflow Start1 5-Chloroquinazolin- 4-amine Protocol1 Protocol 1: Chemical Synthesis (SₙAr) Start1->Protocol1 Protocol2 Protocol 2: In Vitro Kinase Assay Start1->Protocol2 Protocol3 Protocol 3: Cell Proliferation Assay Start1->Protocol3 Start2 Gefitinib Start2->Protocol2 Start2->Protocol3 Product Synthesized Analog Protocol1->Product Product->Protocol2 Product->Protocol3 Result2 Data: IC₅₀ Values Protocol2->Result2 Analysis Comparative Analysis & Conclusion Result2->Analysis Result3 Data: GI₅₀ Values Protocol3->Result3 Result3->Analysis

Sources

Comparative

Comparative Guide: Statistical Analysis of Bioactivity Data for 5-Chloroquinazolin-4-amine Series

Executive Summary The 5-chloroquinazolin-4-amine scaffold represents a critical structural modification in the design of kinase inhibitors, particularly targeting EGFR (Epidermal Growth Factor Receptor) and specific para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloroquinazolin-4-amine scaffold represents a critical structural modification in the design of kinase inhibitors, particularly targeting EGFR (Epidermal Growth Factor Receptor) and specific parasitic enzymes. While the 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) are well-established standards of care, the 5-chloro substitution introduces unique steric and electronic properties that can alter binding affinity and selectivity profiles.

This guide provides a rigorous framework for analyzing bioactivity data from this series. It moves beyond simple IC50 reporting to robust statistical validation, ensuring that observed potency shifts are chemically significant rather than experimental artifacts.

Part 1: The Chemical Scaffold & Rationale[1]

To understand the statistical significance of bioactivity data, one must first understand the structural hypothesis being tested.

The Comparative Landscape

The quinazoline-4-amine core binds to the ATP-binding pocket of kinases. The "Standard of Care" (SoC) references typically utilize substitutions at the 6- and 7-positions to interact with the solvent front.

  • Reference Series (SoC): 6,7-dimethoxy or 6-chloro derivatives (e.g., Gefitinib core).

  • Target Series: 5-chloroquinazolin-4-amine.

Why the 5-Chloro position?

  • Steric Influence: The 5-position is proximal to the gatekeeper residue in many kinases. A chlorine atom here (

    
     radius) creates a specific steric bulk that can improve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) while clashing with larger ones (e.g., Methionine).
    
  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C5 alters the pKa of the N1 nitrogen, potentially strengthening the critical hydrogen bond with the hinge region of the kinase.

SAR Logic Visualization

The following diagram illustrates the structural logic driving the comparative analysis.

SAR_Logic cluster_0 Standard Reference (SoC) cluster_1 Target Series (5-Cl) Core Quinazolin-4-amine Core Ref_6Pos 6-Position Subst. (Solvent Interaction) Core->Ref_6Pos Target_5Pos 5-Chloro Subst. (Gatekeeper Interaction) Core->Target_5Pos Outcome Bioactivity Shift (Potency/Selectivity) Ref_6Pos->Outcome Baseline Effect Altered pKa (N1) & Steric Selectivity Target_5Pos->Effect Effect->Outcome

Figure 1: Structural Activity Relationship (SAR) logic comparing the standard 6-position modification against the target 5-chloro series.

Part 2: Comparative Bioactivity Analysis

The following data structure is recommended for publishing comparisons. Raw IC50 values are insufficient for rigorous medicinal chemistry; pIC50 (


) and Ligand Efficiency (LE)  must be included to normalize for molecular weight changes.
Table 1: Comparative Potency Profile (Representative Data)

Note: Data below represents a standardized template for reporting results against EGFR-WT kinase.

Compound IDR-Group (4-position)Scaffold VariantIC50 (nM) ± SEMpIC50Ligand Efficiency (LE)Fold Change vs SoC
Ref-01 (SoC) 3-chloro-4-fluoroaniline6-Chloro12.5 ± 1.27.900.421.0 (Baseline)
5-Cl-01 3-chloro-4-fluoroaniline5-Chloro 8.2 ± 0.98.090.441.5x (Potent)
Ref-02 (SoC) 3-ethynylaniline6-Chloro45.0 ± 3.57.350.381.0 (Baseline)
5-Cl-02 3-ethynylaniline5-Chloro 120.0 ± 10.16.920.310.37x (Loss)

Interpretation Guide:

  • 5-Cl-01: The improvement in potency (1.5x) suggests the 5-Cl fits the pocket without steric clash, likely enhancing hydrophobic contacts.

  • 5-Cl-02: The significant loss in potency indicates that with the rigid ethynyl group, the 5-Cl atom likely induces a steric clash with the gatekeeper residue, destabilizing the binding mode.

Part 3: Statistical Methodologies for Validation

Reporting a mean IC50 without rigorous statistical fitting is a major source of irreproducibility. Follow this self-validating workflow.

Data Normalization & Outlier Detection

Raw fluorescence/absorbance units (RFU/OD) must be normalized to controls:



  • Z-Factor Validation: Calculate the Z' factor for each assay plate. A value of

    
     is required for the data to be considered trustworthy.
    
Dose-Response Curve Fitting

Do not use linear regression. You must use a 4-Parameter Logistic (4PL) Model :



  • 
    : Log of concentration.
    
  • 
    : Response (% Inhibition).
    
  • Constraint: Constrain "Bottom" to 0 and "Top" to 100 only if controls are robust; otherwise, allow floating to detect assay drift.

Significance Testing (The pIC50 Rule)

Crucial Error: Never perform t-tests or ANOVA on raw IC50 values. IC50 values follow a log-normal distribution.

  • Step 1: Convert all IC50s to pIC50 (

    
    ).
    
  • Step 2: Perform One-Way ANOVA followed by Dunnett’s Post-hoc test (comparing 5-Cl variants against the 6-Cl control).

  • Step 3: Report significance only if

    
    .
    
Statistical Workflow Diagram

Stat_Workflow Raw Raw Data (RFU/OD) QC QC: Z-Factor > 0.5 Raw->QC Norm Normalize to % Inhibition QC->Norm Fit 4-Parameter Logistic Fit Norm->Fit IC50 Extract IC50 Fit->IC50 Trans Log Transformation (pIC50 = -log[M]) IC50->Trans Stats ANOVA + Dunnett's Test Trans->Stats

Figure 2: The mandatory statistical workflow for validating bioactivity differences between scaffold series.

Part 4: Experimental Protocols

To ensure this analysis is reproducible, the following protocol for a standard Kinase-Glo (Luminescent) Assay is recommended. This assay measures the amount of ATP remaining in solution after the kinase reaction; potent inhibitors result in high ATP (high luminescence).

Kinase Inhibition Assay Protocol

Materials:

  • Recombinant EGFR kinase (or target of interest).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (10 µM final, near Km).

  • Test Compounds: 5-Chloroquinazolin-4-amine derivatives (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of compounds in DMSO. Transfer 50 nL to a 384-well white low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Dilute EGFR kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Dispense 2.5 µL/well. Incubate 10 min at RT (allows compound-enzyme pre-equilibration).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Shake plate for 60 min at room temperature.

  • Detection: Add 5 µL of Kinase-Glo® Reagent (Promega).

  • Read: Incubate 10 min (stabilize signal) and read luminescence on a multi-mode plate reader (e.g., EnVision).

Self-Validating Checkpoint:

  • Include Staurosporine as a reference control on every plate.

  • If the IC50 of Staurosporine deviates by >3-fold from historical mean, discard the plate.

References

  • Structure-Based Design of Quinazoline Inhibitors: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022).[1] National Institutes of Health.

  • Statistical Guidelines for Bioactivity: Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024).[2][3][4] Journal of Medicinal Chemistry.

  • Assay Validation Standards: Comparability of Mixed IC50 Data – A Statistical Analysis. (2013). National Institutes of Health.

  • Quinazoline Scaffold Bioactivity: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[5][6] (2021). Molecules (MDPI).

Sources

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